(2R)-2-(Fmoc-amino)tetradecanoic acid
Beschreibung
BenchChem offers high-quality (2R)-2-(Fmoc-amino)tetradecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Fmoc-amino)tetradecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-HHHXNRCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-2-(Fmoc-amino)tetradecanoic acid CAS number 478706-39-7 information
Advanced Integration in Lipid-Peptide Conjugates (LPCs)
Executive Summary & Molecule Identity
(2R)-2-(Fmoc-amino)tetradecanoic acid (CAS: 478706-39-7) is a non-proteinogenic, lipophilic amino acid derivative used critically in the synthesis of therapeutic peptides.[1] It serves as a "lipid switch," introducing a hydrophobic C12 alkyl side chain directly onto the peptide backbone.
Unlike post-synthetic acylation (e.g., attaching a fatty acid to a Lysine side chain), this molecule incorporates the lipid moiety during Solid-Phase Peptide Synthesis (SPPS) as a backbone element. The (2R) stereochemistry designates it as the D-enantiomer , conferring resistance to proteolytic degradation—a vital feature for extending the half-life of peptide therapeutics.
Physicochemical Profile
| Property | Specification |
| CAS Number | 478706-39-7 |
| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
| Synonyms | Fmoc-D-2-aminotetradecanoic acid; Fmoc-D-Myristyl-Glycine (non-standard) |
| Molecular Formula | C₂₉H₃₉NO₄ |
| Molecular Weight | 465.63 g/mol |
| Stereochemistry | D-isomer ((R)-configuration) |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in Water |
| Appearance | White to off-white powder |
| Storage | 2-8°C (Desiccated) |
Structural Logic & Functional Utility
The molecule consists of three functional domains, each serving a distinct role in drug design.
Figure 1: The C12 side chain enables albumin binding, while the D-configuration prevents enzymatic cleavage.
Key Applications
-
Half-Life Extension: The aliphatic tail binds non-covalently to Human Serum Albumin (HSA) in the bloodstream, protecting the peptide from renal clearance.
-
Membrane Anchoring: Used in antimicrobial peptides (AMPs) to facilitate insertion into bacterial lipid bilayers.
-
PROTAC Linkers: Acts as a hydrophobic spacer in proteolysis-targeting chimeras.
Critical SPPS Methodology
Incorporating CAS 478706-39-7 is chemically challenging due to hydrophobic aggregation . The long alkyl chain interacts with resin-bound peptides, forming "beta-sheet-like" structures that hinder solvent access and coupling efficiency.
The "Magic Mixture" Protocol
Standard DMF protocols often fail. The following optimized protocol utilizes a chaotropic solvent system to disrupt aggregation.
Reagents Required:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent System: DCM/DMF (1:1 v/v) or NMP (N-Methyl-2-pyrrolidone).
-
Resin: Rink Amide or Wang (Low loading: <0.4 mmol/g recommended).
Step-by-Step Coupling Workflow
-
Resin Preparation:
-
Activation (Pre-activation is critical):
-
Dissolve (2R)-2-(Fmoc-amino)tetradecanoic acid (3.0 eq) in 1:1 DCM/DMF.
-
Add HATU (2.9 eq).
-
Add DIEA (6.0 eq).
-
Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization (though less risk with D-isomer, it preserves purity).
-
-
Coupling:
-
Double Coupling (Mandatory):
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine to cap unreacted amines, preventing deletion sequences.
-
-
Fmoc Deprotection:
-
Use 20% Piperidine in DMF with 0.1M HOBt .
-
Insight: HOBt prevents aspartimide formation and helps disrupt aggregation during deprotection.
-
Quality Control & Analytics
Analyzing peptides containing CAS 478706-39-7 requires modified chromatography conditions.
-
HPLC Issue: The peptide will be extremely hydrophobic.
-
Solution: Use a C4 or C8 column (instead of C18) to prevent irreversible binding.
-
Mobile Phase: High organic content required. Gradient may need to go up to 95% Acetonitrile or Isopropanol.
-
Mass Spectrometry: The lipid tail flies poorly in ESI. Expect lower ionization intensity compared to standard peptides.
Troubleshooting Logic (Decision Tree)
Figure 2: Workflow emphasizing resin loading and solvent choice to mitigate aggregation.
References
-
Albericio, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Sources
Lipidated Amino Acids in Membrane Protein Research: A Next-Generation Stabilization Framework
Topic: Applications of Lipidated Amino Acids in Membrane Protein Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hydrophobic Challenge
The structural and functional characterization of integral membrane proteins (IMPs) remains one of the most significant bottlenecks in modern pharmacology and structural biology. Traditional detergents (e.g., DDM, LMNG) often fail to preserve the native lipid-protein interactome, leading to denaturation or aggregation.
Lipidated Amino Acids (LAAs) and Lipopeptide Detergents (LPDs) represent a paradigm shift. Unlike traditional surfactants that form disordered micelles, LAAs are engineered to self-assemble into structured, bilayer-like architectures. This guide details the mechanistic advantages, experimental workflows, and specific applications of LAAs, providing a roadmap for stabilizing difficult targets like GPCRs and ion channels for Cryo-EM and drug discovery.
Mechanistic Foundations: Beyond the Micelle
To apply LAAs effectively, one must understand how their solvation dynamics differ from conventional detergents.
The Structural Deficit of Traditional Detergents
Traditional detergents (e.g., Dodecyl Maltoside) form spherical or prolate ellipsoidal micelles. The alkyl chains in the micelle core are disordered and highly dynamic.
-
Consequence: The constant shifting of the detergent "belt" allows water penetration and fails to provide the lateral pressure required to maintain the conformational entropy of transmembrane helices.
The LAA Advantage: Cylindrical Assembly
Lipidated amino acids—specifically Lipopeptide Detergents (LPDs) —consist of a peptide scaffold (often
-
Bilayer Mimicry: The peptide backbone forms a rigid hydrophilic shell, while the alkyl chains pack in an ordered, parallel fashion similar to a phospholipid bilayer.
-
Lateral Pressure: This ordered packing exerts lateral pressure on the MP transmembrane domain, mimicking the native membrane environment and locking the protein in a functional state.
Comparative Architecture
Figure 1: Mechanistic comparison between traditional detergent micelles and Lipidated Amino Acid (LAA) assemblies. Note the ordered packing in LAAs that preserves protein integrity.
Key Classes of Lipidated Amino Acids
Researchers should select the specific class of LAA based on the downstream application.
| Class | Structure | Key Property | Primary Application |
| Lipopeptide Detergents (LPDs) | Forms cylindrical micelles with fixed dimensions. | Structural Biology: Crystallography & Cryo-EM of small MPs. | |
| Peptide Amphiphiles (PAs) | Short hydrophilic peptide head + single alkyl tail (C16). | Self-assembles into nanofibers or micelles depending on pH/conc. | Drug Delivery: Encapsulation of hydrophobic drugs; surface functionalization. |
| Cyclic Lipopeptides | Cyclic peptide head group + fatty acid tail (e.g., Daptomycin analogs). | High structural rigidity; membrane insertion capability. | Functional Assays: Pore-forming studies; antimicrobial research.[3] |
| Beta-Peptide Amphiphiles | Proteolytic resistance; long-term stability. | Therapeutics: In vivo stabilization of peptide drugs. |
Experimental Workflow: Solubilization & Reconstitution
The following protocol outlines the Exchange Method , which is generally superior to direct solubilization for preserving high-resolution structural features.
Phase 1: Initial Extraction (The "Soft" Solubilization)
Do not use LAAs for the initial extraction from the cell membrane, as their kinetics are often too slow to disrupt native bilayers efficiently.
-
Extract membranes using a mild conventional detergent (e.g., 1% DDM or LMNG) supplemented with cholesteryl hemisuccinate (CHS).
-
Clarify lysate via ultracentrifugation (100,000
g, 45 min). -
Bind the target protein to affinity resin (e.g., Ni-NTA or FLAG).
Phase 2: On-Column LAA Exchange
This is the critical step where the detergent belt is replaced by the LAA scaffold.
-
Step 1: Preparation. Dissolve lyophilized LAA (e.g., LPD-12) in buffer to 2-3x its Critical Micelle Concentration (CMC). Note: LPDs often have very low CMCs (<10
M), so working concentrations are typically 0.1–0.5 mM. -
Step 2: Wash. Wash the resin-bound protein with 10 column volumes (CV) of wash buffer containing 0.02% DDM (below CMC) to destabilize the detergent micelle.
-
Step 3: Exchange. Apply 5-10 CV of buffer containing the LAA (0.5 mM) . Allow to flow by gravity or incubate for 10 minutes to ensure thermodynamic equilibration.
-
Step 4: Elution. Elute protein using buffer containing the LAA (maintained at ~1.5x CMC).
Phase 3: Quality Control (Self-Validating System)
A successful preparation must pass the "Monodispersity Test."
-
SEC Analysis: Run the eluted sample on a Size Exclusion Chromatography column.
-
Success: A symmetrical peak at the expected MW of the Protein-LAA complex.
-
Failure: A void volume peak (aggregation) or broad shoulder (incomplete exchange).
-
-
Thermal Shift Assay (TSA): Compare the
of the LAA-complexed protein vs. the DDM-complexed control. A shift of +5°C or more indicates successful stabilization.
Visualization of the Screening Workflow
Figure 2: Step-by-step workflow for exchanging membrane proteins from traditional detergents into Lipidated Amino Acids.
Applications & Case Studies
Cryo-EM of Small Membrane Proteins
Small MPs (<100 kDa) are notoriously difficult for Cryo-EM because the large detergent micelle lowers the signal-to-noise ratio, making particle alignment impossible.
-
Application: Using LPD-12 , the micelle size is strictly controlled by the peptide scaffold length. This minimizes the "halo" of disordered density, allowing for high-resolution alignment of small transporters.
-
Reference: McGregor et al. (2003) demonstrated that LPDs create a compact, rigid shell that reduces conformational heterogeneity.
Functional Reconstitution of GPCRs
GPCRs often lose ligand-binding affinity in DDM.
-
Application: Reconstituting GPCRs into Peptide Amphiphile assemblies has been shown to restore G-protein coupling efficiency. The LAA environment mimics the curvature and thickness of the native bilayer better than spherical micelles.
-
Protocol Tip: For GPCRs, include a specific lipid (e.g., PIP2) during the LAA exchange step. The LAA scaffold can "trap" these essential lipids against the protein surface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Aggregation after exchange | Hydrophobic mismatch (LAA alkyl chain too short/long for the MP). | Switch LAA analog (e.g., from C12 to C16 alkyl chains) to match the hydrophobic width of the MP. |
| Low Elution Yield | LAA binds too tightly to the resin or blocks the His-tag. | Increase imidazole concentration in elution or use a cleavable tag (e.g., TEV protease) to release the protein. |
| Broad SEC Peak | Incomplete exchange (Mixed micelles of DDM/LAA). | Increase the volume of the LAA wash step or increase the incubation time on the column. |
References
-
McGregor, C. L., Chen, L., Pomroy, N. C., Hwang, P., Go, S., Chakrabartty, A., & Privé, G. G. (2003). Lipopeptide detergents designed for the structural study of membrane proteins. Nature Biotechnology.[2] [Link]
-
Privé, G. G. (2009).[4] Lipopeptide detergents for membrane protein studies. Current Opinion in Structural Biology. [Link]
-
Tao, H., et al. (2013). Engineered nanostructured
-sheet peptides for membrane protein stabilization. Nature Methods. [Link] -
Corvest, V., & Jawhari, A. (2021).[5] Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery. Methods in Molecular Biology. [Link]
-
Zhang, S. (2017). Supramolecular Assembly of Peptide Amphiphiles. Accounts of Chemical Research. [Link]
Sources
- 1. Lipopeptide detergents designed for the structural study of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Lipopeptide detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (2R)-2-(Fmoc-amino)tetradecanoic Acid in Early-Phase Peptide Drug Discovery
[1]
Executive Summary
Molecule: (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-aminomyristic acid or Fmoc-D-2-Atd-OH).[1] CAS: 478706-39-7.[1][2] Core Utility: A non-canonical, lipidic amino acid (LAA) building block used to engineer "self-lipidating" peptides. Value Proposition: By incorporating this residue directly into the peptide backbone, researchers can simultaneously enhance proteolytic stability (via D-stereochemistry) and extend plasma half-life (via albumin binding), without the need for complex side-chain conjugation chemistries typical of earlier generation peptide therapeutics.
Part 1: Chemical Architecture & Therapeutic Rationale[1]
Structural Logic
The efficacy of (2R)-2-(Fmoc-amino)tetradecanoic acid lies in its dual nature: it acts as both a structural amino acid and a functional lipid anchor.
-
The Backbone (Alpha-Amino Acid): Unlike N-terminal acylation (e.g., adding myristic acid to the N-terminus), this molecule possesses an
-amino group and an -carboxylic acid. This allows it to be inserted anywhere in the peptide sequence (N-term, C-term, or internal), offering tunable amphiphilicity. -
The Side Chain (C14 Tetradecyl): The 12-carbon aliphatic extension (plus the
-carbons) mimics the myristoyl tail found in post-translational modifications. This C14 chain is the "sweet spot" for reversible binding to Human Serum Albumin (HSA). -
The Stereochemistry (2R / D-Isomer): The (2R) configuration is critical. Endogenous proteases (trypsin, chymotrypsin) specifically recognize L-amino acids ((2S)). The incorporation of the D-isomer induces local conformational changes that sterically hinder enzyme access, significantly increasing plasma stability.
Mechanism of Half-Life Extension
The primary driver for using this building block is Albumin Hitchhiking .
-
HSA Binding: Human Serum Albumin has multiple fatty acid binding pockets (Sudlow Site II). The C14 tail of the tetradecanoic acid moiety partitions into these hydrophobic pockets.
-
Depot Effect: This binding is non-covalent and reversible (
typically in the M range). It creates a circulating depot, protecting the peptide from renal filtration (molecular weight cutoff ~60 kDa; HSA is ~66 kDa) and enzymatic degradation.
Part 2: Strategic Integration in SPPS (Solid-Phase Peptide Synthesis)
Synthesizing peptides with bulky, hydrophobic residues like (2R)-2-(Fmoc-amino)tetradecanoic acid presents specific challenges, primarily solubility and inter-chain aggregation on the resin.
Solvation Strategy
Standard SPPS solvents (pure DMF) are often insufficient for lipidic amino acids, leading to incomplete coupling.
-
Recommendation: Use a "Magic Mixture" for dissolving the Fmoc-LAA.
-
DCM (Dichloromethane): Breaks beta-sheet aggregation and solubilizes the lipid tail.
-
NMP (N-Methyl-2-pyrrolidone): Higher polarity than DMF, better for "difficult sequences."
-
Ratio: 1:1 DCM/NMP or DCM/DMF.
-
Coupling Activation
The steric bulk of the C14 chain near the
-
Preferred Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt or Oxyma Pure .
-
Mechanism: These generate a highly reactive ester that accelerates coupling before the lipid tail can induce steric shielding or aggregation.
Part 3: Visualization of Workflows
Diagram 1: The "Albumin Hitchhiking" Mechanism
This diagram illustrates how incorporating the LAA extends half-life.
Caption: Mechanism of half-life extension via reversible albumin binding of the C14-lipidated peptide.
Diagram 2: Optimized SPPS Cycle for Lipidic Amino Acids
This diagram details the modified synthesis cycle required to handle the hydrophobicity of the building block.
Caption: Modified SPPS cycle emphasizing solvent changes and double-coupling for hydrophobic residues.
Part 4: Detailed Experimental Protocol
Materials
-
Building Block: (2R)-2-(Fmoc-amino)tetradecanoic acid (Purity >98% chiral HPLC).[1]
-
Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to reduce aggregation).
-
Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).[3]
-
Solvents: DMF (Peptide grade), DCM (Anhydrous), NMP.
Step-by-Step Synthesis (Manual or Automated)[1]
-
Resin Swelling:
-
Swell resin in 100% DCM for 30 minutes. DCM swells polystyrene resins better than DMF, exposing internal sites.
-
Wash 3x with DMF.[3]
-
-
Fmoc Deprotection (Standard):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Critical Wash: Wash 3x DMF, 3x DCM, 3x DMF. The DCM washes help remove Fmoc-fulvene adducts that might stick to hydrophobic regions.
-
-
Preparation of (2R)-2-(Fmoc-amino)tetradecanoic acid:
-
Calculate 3.0 equivalents relative to resin loading.[3]
-
Dissolve the amino acid in a minimal volume of 1:1 DCM/NMP .
-
Note: If the solution is cloudy, add small aliquots of DMF until clear. Do not heat above 40°C during dissolution to avoid Fmoc cleavage.
-
-
Activation & Coupling:
-
Monitoring (Self-Validating Step):
-
Perform a Kaiser Test (Ninhydrin).
-
Result: If beads are colorless, coupling is complete. If blue/purple, proceed to re-coupling.
-
Re-coupling Strategy: If needed, use a different activation chemistry (e.g., DIC/Oxyma Pure) and elevate temperature to 50°C for 1 hour.
-
-
Capping (Recommended):
-
After coupling the lipidic AA, unreacted amines on the resin may be sterically inaccessible but could react later. Cap with Acetic Anhydride/Pyridine/DCM (1:2:2) for 10 mins to permanently terminate deletion sequences.
-
Cleavage & Purification[1]
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.[5] -
Time: 2-3 hours.
-
Precipitation: Cold Diethyl Ether. Note: Lipidated peptides may be more soluble in ether than standard peptides. If yield is low, cool the ether to -20°C or use Hexane/Ether mix.
-
HPLC Purification:
-
Column: C4 or C8 column (C18 may bind the lipid tail too strongly, leading to broad peaks and retention times >60 min).
-
Buffer B: High organic content (e.g., 100% Isopropanol or Acetonitrile) may be needed to elute the lipidated species.
-
Part 5: Quantitative Data Summary
| Property | (2R)-2-(Fmoc-amino)tetradecanoic acid | Standard Fmoc-Ala-OH | Impact on Drug Design |
| Molecular Weight | ~465.6 g/mol | 311.3 g/mol | Increases mass; verify by MS. |
| Hydrophobicity (LogP) | High (>5.0 est) | Low | Drives albumin binding & membrane permeation. |
| Solubility (DMF) | Moderate (Aggregates) | High | Requires DCM/NMP co-solvents. |
| Proteolytic Stability | High (D-isomer) | Low (L-isomer) | Resists trypsin/chymotrypsin degradation. |
| Albumin Affinity | Negligible | Extends |
References
- Zorzi, A., et al. (2017). Acylated peptides as therapeutics: a strategic review. Nature Reviews Drug Discovery.
-
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: Advanced Bioconjugation Techniques Using (2R)-2-(Fmoc-amino)tetradecanoic acid
Introduction: The Strategic Imperative of Lipidation in Modern Bioconjugation
In the landscape of advanced therapeutics and drug development, bioconjugation—the chemical linking of two molecules to form a single hybrid—stands as a cornerstone technology. It enables the creation of sophisticated molecules like antibody-drug conjugates (ADCs) and targeted nanoparticles that merge the distinct properties of their components for enhanced therapeutic effect. A particularly powerful strategy within this field is lipidation , the covalent attachment of a lipid moiety to a biomolecule, typically a peptide or protein.[1][2][3]
Naturally occurring protein lipidation is a critical post-translational modification that governs protein localization, membrane association, and signal transduction.[1][4] By mimicking this process through artificial lipidation, researchers can overcome significant pharmacological hurdles associated with peptide and protein drugs, such as rapid renal clearance and poor membrane permeability.[2][5] The introduction of a lipid chain enhances hydrophobicity, promoting interactions with cellular membranes and binding to plasma proteins like albumin, thereby extending circulation half-life and improving overall bioavailability.[2][5]
This guide focuses on the application of (2R)-2-(Fmoc-amino)tetradecanoic acid , a specialized building block designed for seamlessly integrating a fourteen-carbon lipid tail into a peptide sequence during synthesis. This molecule is composed of a tetradecanoic acid (myristic acid) backbone, which provides the hydrophobic character, and an α-amino group protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7][8] The Fmoc group is central to modern solid-phase peptide synthesis (SPPS), offering a mild and orthogonal protection strategy that is essential for constructing complex and sensitive biomolecules.[9][10][11]
These application notes provide a detailed exploration of the principles and protocols for utilizing (2R)-2-(Fmoc-amino)tetradecanoic acid, empowering researchers to harness the therapeutic potential of lipidation.
Core Principles: Integrating Lipidation into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The use of (2R)-2-(Fmoc-amino)tetradecanoic acid is intrinsically linked to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[12] In this method, a peptide chain is assembled stepwise while anchored to an insoluble resin support. The elegance of the Fmoc strategy lies in its orthogonality: the temporary N-terminal Fmoc protecting group is removed under mild basic conditions (typically 20% piperidine in DMF), while the permanent side-chain protecting groups (often tert-butyl based) remain intact until the final acid-mediated cleavage from the resin.[10][12][]
(2R)-2-(Fmoc-amino)tetradecanoic acid is treated as a standard amino acid building block within the SPPS workflow. It is introduced at the desired position in the peptide sequence—often at or near the N-terminus to not interfere with receptor-binding domains—through a standard coupling reaction.[2] The long aliphatic chain increases the hydrophobicity of the growing peptide, which can sometimes require optimization of solvents or the use of specialized resins to prevent aggregation, but generally integrates smoothly into established protocols.[12]
The Fmoc-SPPS Cycle for Lipidated Peptide Synthesis
The synthesis of a lipidated peptide follows a repetitive cycle of deprotection, activation, and coupling.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties
A clear understanding of the reagent's properties is critical for its successful application.
| Property | Value | Source |
| Synonyms | Fmoc-D-2-aminotetradecanoic acid, Fmoc-D-2Ated-OH | [6] |
| CAS Number | 478706-39-7 | [6][14] |
| Molecular Formula | C₂₉H₃₉NO₄ | [6] |
| Molecular Weight | 465.62 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | 107 - 111 °C | [6] |
| Storage Conditions | 2 - 8 °C, store in a dry environment | [6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of lipidated peptides using (2R)-2-(Fmoc-amino)tetradecanoic acid.
Protocol 1: Automated Incorporation of (2R)-2-(Fmoc-amino)tetradecanoic acid via SPPS
This protocol outlines the procedure using a standard automated peptide synthesizer.
1. Materials and Reagents:
-
Solid Support: Rink Amide or pre-loaded Wang resin (0.2-0.5 mmol/g loading capacity).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Lipidated Amino Acid: (2R)-2-(Fmoc-amino)tetradecanoic acid.
-
Coupling Reagents: HBTU or HATU (4 eq.), N,N-Diisopropylethylamine (DIEA) (8 eq.).
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[16]
-
Precipitation Solvent: Cold diethyl ether.
2. Procedure:
-
Resin Preparation: Place the desired amount of resin in the synthesizer's reaction vessel. Swell the resin in DMF for at least 30 minutes.[12]
-
Standard Cycles: Perform the standard automated SPPS cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence up to the point of lipidation.
-
Lipidation Step:
-
For the coupling cycle where the lipid is to be added, program the synthesizer to use (2R)-2-(Fmoc-amino)tetradecanoic acid as the building block.
-
Ensure the lipidated amino acid is fully dissolved. A slightly longer pre-activation time (5-10 minutes) may be beneficial.
-
Execute the coupling step. A double coupling (repeating the coupling step) is recommended to ensure maximum efficiency, given the potential for steric hindrance from the lipid chain.
-
-
Completion of Synthesis: If the lipid is not at the N-terminus, continue with the automated synthesis cycles until the full peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final deprotection cycle to remove the Fmoc group from the N-terminal residue (which may be the lipid itself).
-
Resin Washing and Drying: Thoroughly wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Manual Cleavage, Deprotection, and Purification
This protocol details the process of liberating the final lipidated peptide from the solid support.
1. Materials:
-
Dried peptidyl-resin from Protocol 1.
-
Cleavage Cocktail (TFA/TIS/Water).
-
Cold (-20°C) diethyl ether.
-
Centrifuge tubes (conical, 15 mL or 50 mL).
-
Rotary evaporator or nitrogen stream for solvent removal.
-
Lyophilizer.
-
HPLC system for purification.
-
Mass spectrometer for analysis.
2. Procedure:
-
Cleavage from Resin:
-
Place the dried peptidyl-resin in a suitable reaction vessel (e.g., a fritted syringe or round-bottom flask).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.[16]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Reduce the volume of the TFA solution by approximately 80% using a gentle stream of nitrogen or a rotary evaporator.
-
-
Precipitation:
-
Add the concentrated TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification and Characterization:
-
Pellet the peptide by centrifugation (3000 x g for 5 minutes). Carefully decant the ether.
-
Wash the pellet twice with cold ether, centrifuging each time.
-
After the final wash, dry the peptide pellet under vacuum to remove residual ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase HPLC.
-
Analyze the collected fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the correct molecular weight of the lipidated peptide.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Caption: Workflow for cleavage, deprotection, and purification of the lipidated peptide.
Field-Proven Insights and Troubleshooting
-
Solubility: (2R)-2-(Fmoc-amino)tetradecanoic acid is highly hydrophobic. Ensure it is fully dissolved in DMF before activation and coupling. Gentle warming or sonication can aid dissolution.
-
Aggregation: For long or aggregation-prone peptide sequences, the addition of a lipid tail can exacerbate the issue. Consider using specialized PEG-based resins or incorporating disrupting elements like pseudoproline dipeptides in the sequence.[12]
-
Incomplete Coupling: Due to its bulk, the lipidated amino acid may couple less efficiently than smaller ones. Always perform a test (e.g., Kaiser test for manual synthesis) to confirm reaction completion. A second coupling is a low-cost insurance policy against incomplete reactions.
-
Purification: Lipidated peptides are more hydrophobic and will have longer retention times on reverse-phase HPLC columns. A shallower gradient and a column with appropriate hydrophobicity (e.g., C4 or C8) may be required for optimal separation.
Applications in Research and Drug Development
The successful synthesis of peptides conjugated with (2R)-2-(Fmoc-amino)tetradecanoic acid opens avenues for numerous applications:
-
Enhanced Drug Delivery: The lipid tail acts as a vehicle to improve the pharmacokinetic profile of peptide drugs, making them more "drug-like".[2][5][17]
-
Self-Assembling Biomaterials: Lipidated peptides can self-assemble into nanostructures such as micelles, nanofibers, or hydrogels, which have applications in tissue engineering and controlled-release drug delivery.[2][18]
-
Probing Biological Membranes: These molecules serve as excellent tools to study peptide-membrane interactions, protein localization, and the function of membrane-bound proteins.[1][4]
-
Development of Synthetic Vaccines: Lipidation can enhance the immunogenicity of peptide antigens by promoting their association with antigen-presenting cells.
By providing a robust and straightforward method for site-specific lipidation, (2R)-2-(Fmoc-amino)tetradecanoic acid is an invaluable tool for chemists, biologists, and drug development professionals seeking to create next-generation bioconjugates with superior performance and therapeutic potential.
References
-
Oxford Academic. Exploring protein lipidation by mass spectrometry-based proteomics. [Link]
-
LifeTein. Peptide Lipidation Service. [Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]
-
UniProt. Lipidation. [Link]
-
ManTech Publications. Bioconjugation and Targeted Drug Delivery: An Overview. [Link]
-
MDPI. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]
-
Wiley Online Library. Artificial lipidation of proteins and peptides: from mechanism to clinical applications. [Link]
-
SpringerLink. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]
-
Activotec. Standard Fmoc Protected Amino Acids. [Link]
-
PubMed. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]
-
ACS Publications. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. [Link]
-
PubMed. Thermal cleavage of the fmoc protection group. [Link]
-
ACS Publications. Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. [Link]
-
Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [Link]
-
RSC Publishing. Synthesis and characterization of mono S-lipidated peptide hydrogels: a platform for the preparation of reactive oxygen species responsive materials. [Link]
-
Research Square. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]
-
Digital CSIC. Solid-phase peptide synthesis. [Link]
-
bioRxiv. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]
-
Digital Commons @ University of Rhode Island. Design, Synthesis And Characterization Of Lipidated Pna-Peptide Conjug. [Link]
-
ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Reagentia. (2R)-2-(Fmoc-amino)tetradecanoic acid (1 x 1 g). [Link]
-
PubChem - NIH. 2-Aminotetradecanoic acid. [Link]
-
Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 3. uniprot.org [uniprot.org]
- 4. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 5. Artificial lipidation of proteins and peptides: from mechanism to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Aminotetradecanoic acid | C14H29NO2 | CID 252477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biovera.com.au [biovera.com.au]
- 14. (2R)-2-(Fmoc-amino)tetradecanoic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 15. biomatik.com [biomatik.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of mono S-lipidated peptide hydrogels: a platform for the preparation of reactive oxygen species responsive materials - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Challenges in coupling hydrophobic (2R)-2-(Fmoc-amino)tetradecanoic acid
Technical Support Center: Hydrophobic Residue Coupling Ticket Subject: Optimization of (2R)-2-(Fmoc-amino)tetradecanoic Acid Coupling in SPPS Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary
You are encountering difficulties coupling (2R)-2-(Fmoc-amino)tetradecanoic acid (often referred to as Fmoc-C14-amino acid or an
The failure modes here are distinct from standard steric hindrance (like Aib or N-Me-Val).[1][2] The primary challenges are solubility-driven aggregation (the C14 tail acts like a lipid anchor, inducing micelle-like structures on the resin) and steric shielding of the
This guide replaces standard protocols with a Lipopeptide-Specific Workflow designed to disrupt hydrophobic collapse.
Part 1: Solubilization (The Foundation)
User Question: I cannot get the amino acid to dissolve in pure DMF. It forms a gel or a cloudy suspension.[1] Can I use DMSO?
Technical Response: Pure DMF is insufficient for C14-chain amino acids at high concentrations.[1] The "gel" you see is the formation of a lyotropic liquid crystal phase—essentially, the amino acid is forming soap structures in the solvent. You must break these hydrophobic interactions before activation.[1]
The "Magic Solvent" Protocol: Do not use 100% DMSO for activation, as it can cause instability with certain coupling reagents (like HATU) over time. Use the Binary Lipophilic System :
| Solvent System | Composition | Application Note |
| System A (Recommended) | DCM : DMF (1:1) | DCM solvates the lipid tail; DMF solvates the Fmoc/Backbone.[1] |
| System B (Aggregated) | NMP : THF (3:1) | Use if the resin itself is shrinking.[1] THF swells polystyrene efficiently.[1] |
| System C (The "Nuclear" Option) | DMF + 1% Triton X-100 | Surfactant prevents micelle formation.[1] Requires extensive washing post-coupling.[1] |
Self-Validating Step:
Visual Check: Dissolve the amino acid in the chosen solvent before adding the coupling reagent.[1] The solution must be optically clear . If it is hazy, add DCM dropwise until clarity is achieved. Do not proceed to activation with a cloudy solution.
Part 2: Activation & Coupling (The Reaction)
User Question: I used HBTU/DIEA, but the coupling yield is <30%. Should I double couple?
Technical Response:
HBTU is too slow for this residue. The C14 tail creates a "hydrophobic shield" around the activated ester. By the time the amine penetrates this shield, the active ester has hydrolyzed. You need a more reactive species and a lower base concentration to prevent racemization of the
The Gold Standard Protocol: DIC/Oxyma Pure We recommend carbodiimide chemistry over uronium/guanidinium (HBTU/HATU) for this specific residue to minimize racemization risk, which is elevated in lipidated amino acids.
-
Reagents:
-
Microwave Settings (Critical): Heat is required to increase the kinetic energy of the lipid tail, preventing it from collapsing onto the reaction site.
| Parameter | Setting | Reason |
| Temperature | 75°C | Sufficient to disrupt aggregation without degrading the lipid tail.[1] |
| Power | 30-50W | Moderate power to maintain temp without overshoot.[1] |
| Time | 10 min (Single) | Extended time allows diffusion through the hydrophobic matrix.[1] |
Alternative: HATU/HOAt (If DIC fails)
If you must use HATU, use collidine (TMP) instead of DIEA as the base. Collidine is a weaker base and less likely to strip the acidic
Part 3: Aggregation Management (The Environment)
User Question: The resin volume shrank significantly after adding this residue. Subsequent couplings are failing.
Technical Response: The C14 tail has turned your peptide into a surfactant.[1] It is interacting with the polystyrene resin beads, expelling solvent and causing "resin collapse." You must artificially prop open the resin network.[1]
The Chaotropic Wash Strategy: Implement this wash steps immediately before and after the C14 coupling:
-
Pre-Coupling Wash: Wash resin with 0.1 M LiCl in DMF (3x 2 min).
-
Post-Coupling Wash: Wash with DCM (5x) followed by DMF (5x).[1]
-
Reason: You must remove the lipid-like solvent (DCM) gradually to prevent rapid collapse before the next deprotection.[1]
-
Part 4: Monitoring & QC (The Verification)
User Question: The Kaiser test is orange/red, but I'm not sure if it's negative. Is it reliable?
Technical Response: Stop using the Kaiser Test for this step. The Kaiser test relies on ninhydrin penetrating the resin. The hydrophobic C14 tail repels the aqueous/alcoholic ninhydrin reagents, leading to false negatives (it looks coupled, but it isn't).
Recommended QC Methods:
-
Chloranil Test: More reliable for secondary amines or hindered primary amines.[1] It detects the presence of free amines via a different mechanism less sensitive to moisture/hydrophobicity.[1]
-
The "Micro-Cleavage" (The Truth):
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for coupling hydrophobic lipidated amino acids.
Caption: Decision tree for optimizing hydrophobic amino acid coupling. Note the loop for solubility adjustment and the preference for LC-MS verification over colorimetric tests.
References
-
Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development. [1]
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [1]
-
CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Sigma-Aldrich (Merck). (2024).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Chem-Impex International. (n.d.).[1] (R,S)-Fmoc-2-amino-tetradecanoic acid Product Page.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 4. creative-peptides.com [creative-peptides.com]
- 5. Hydrophobic labeling of amino acids: transient trapping-capillary/microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Hydrophobic Peptides: A Technical Guide to Preventing Aggregation During Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the formidable challenge of synthesizing hydrophobic peptides. Aggregation of the growing peptide chain on the solid support is a primary cause of failed or low-yield syntheses, leading to truncated sequences and difficult purifications. Here, we provide in-depth, field-proven insights and actionable protocols to help you navigate these "difficult sequences" and achieve higher purity and yield.
The Root of the Problem: Understanding On-Resin Aggregation
During solid-phase peptide synthesis (SPPS), the growing peptide chain, tethered to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This is particularly prevalent in sequences rich in hydrophobic amino acids or those with a propensity to form stable secondary structures like β-sheets.[1][2] This aggregation leads to a collapse of the resin matrix, physically blocking reactive sites and hindering both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next amino acid.[3]
Key Indicators of On-Resin Aggregation:
-
Resin Shrinking or Clumping: A noticeable decrease in the swollen resin volume is a strong indicator of aggregation.[1]
-
Slow or Incomplete Deprotection/Coupling: Monitored by tests like the Kaiser test, which may yield false negatives in cases of severe aggregation.[1]
-
Appearance of Truncated Sequences: Mass spectrometry analysis of the crude product reveals significant peaks corresponding to deletion sequences.
Below is a diagram illustrating the mechanism of on-resin aggregation.
Caption: Mechanism of on-resin peptide aggregation.
Troubleshooting Guide: A Q&A Approach to Common Aggregation Issues
This section addresses specific issues you might encounter during your experiments and provides targeted solutions.
Q1: My resin is shrinking and clumping during synthesis. What should I do?
A: This is a classic sign of severe aggregation. Immediate intervention is necessary to salvage the synthesis.
-
Immediate Action: Chaotropic Salt Wash. Before the next coupling step, wash the resin with a solution containing a chaotropic salt to disrupt the hydrogen bonds causing the aggregation.
-
Solvent System Change: For subsequent steps, switch to a more effective solvent system to prevent re-aggregation.
Q2: The Kaiser test is showing incomplete coupling, even after extending the reaction time. What's the next step?
A: Incomplete coupling despite longer reaction times points to the N-terminus of the growing peptide being inaccessible due to aggregation.
-
Increase Reaction Temperature: Elevating the temperature provides energy to disrupt secondary structures and improve reaction kinetics.
-
Conventional Heating: Up to 55°C can be beneficial.
-
Microwave-Assisted SPPS: This is a highly effective method for driving difficult couplings to completion by rapidly heating the reaction.[7] See Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).
-
-
Use a More Potent Coupling Reagent: Standard coupling reagents may not be efficient enough for sterically hindered or aggregated sequences.
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]
Q3: I'm synthesizing a long, hydrophobic peptide and want to be proactive about preventing aggregation. What are the best strategies?
A: For "difficult" sequences, a proactive approach combining chemical and methodological strategies is most effective.
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: These are highly effective at preventing aggregation by introducing a "kink" in the peptide backbone, disrupting β-sheet formation. They are introduced at Ser or Thr residues.[9][10][11][12] See Protocol 3: Incorporation of Pseudoproline Dipeptides.
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid sterically hinders hydrogen bonding. It is recommended to insert one every six to seven residues in an aggregation-prone sequence.[11][13][14][15] See Protocol 4: Incorporation of Hmb/Dmb Protected Amino Acids.
-
-
Optimize SPPS Parameters from the Start:
-
Resin Choice: Use a low-substitution resin (0.1-0.2 mmol/g) or a resin with good swelling properties like PEG-based resins (e.g., NovaPEG, ChemMatrix).[7][16]
-
Boc Chemistry with In Situ Neutralization: For particularly challenging hydrophobic peptides, Boc chemistry can be advantageous. The acidic deprotection step protonates the N-terminus, reducing its tendency to participate in hydrogen bonding. In situ neutralization, where the neutralization and coupling steps are performed simultaneously, minimizes the time the peptide is in its aggregation-prone neutral state.[17][18]
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Data-Driven Decisions: Comparative Tables for Key Synthesis Parameters
To assist in making informed decisions, the following tables summarize key quantitative and qualitative data for various anti-aggregation strategies.
Table 1: Comparison of Common Solvents for Hydrophobic Peptide Synthesis
| Solvent System | Composition | Advantages | Disadvantages | Best For |
| DMF (Dimethylformamide) | Standard | Inexpensive, widely used. | Prone to decomposition, releasing amines that can cause side reactions. Less effective at solvating aggregated peptides.[6] | Routine synthesis of non-aggregating peptides. |
| NMP (N-Methyl-2-pyrrolidone) | Standard | More polar and a better solvent for aggregated peptides than DMF, leading to higher purity and yield for difficult sequences.[5][6] | More expensive than DMF. Can cause degradation of Fmoc-amino acids over extended time.[6] | Hydrophobic and aggregation-prone sequences. |
| DMSO (Dimethyl Sulfoxide) | Often used as an additive (e.g., 25% in DMF) | Excellent solvating properties, disrupts hydrogen bonds. | Can complicate purification. | Severely aggregating sequences. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Highly effective at disrupting aggregation and improving coupling efficiency. | Complex mixture, can be difficult to remove during purification. | Extremely difficult sequences where other methods have failed. |
Table 2: Efficacy of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | Low with additive | Inexpensive, widely used for standard couplings.[17] |
| HBTU/TBTU | Uronium | High | Low | Cost-effective for standard and many difficult sequences.[4][8] |
| HATU | Uronium | Very High | Very Low | Highly effective for sterically hindered amino acids and difficult sequences due to anchimeric assistance from the pyridine nitrogen.[4][7][8] |
| PyBOP | Phosphonium | High | Low | Generates cleaner reactions than uronium salts as it does not cause guanidinylation.[4][8] |
| COMU | Uronium | Very High | Low | High reactivity comparable to HATU with a better safety profile (non-explosive).[8] |
Table 3: Additives to Disrupt Peptide Aggregation
| Additive | Class | Typical Concentration | Mechanism of Action |
| LiCl, NaClO₄, KSCN | Chaotropic Salts | 0.8 M - 4 M in DMF for washes[4] | Disrupt the structure of water and interfere with hydrophobic interactions driving aggregation.[19] |
| Triton X-100 | Non-ionic Detergent | ~1% in solvent mixtures | Coats hydrophobic patches on the peptide surface, preventing self-association.[19] |
| Ethylene Carbonate | Hydrogen-bond Donor | ~2 M in solvent mixtures | Competes with interchain hydrogen bonding. |
| L-Arginine | Amino Acid | 50-100 mM (in solution) | Can suppress aggregation by binding to charged and hydrophobic regions.[19] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key anti-aggregation strategies discussed.
Protocol 1: Chaotropic Salt Wash for Aggregated Resin
Objective: To disrupt existing on-resin aggregation before a coupling step.
Materials:
-
Aggregated peptide-resin
-
DMF
-
Chaotropic salt solution (0.8 M NaClO₄ or LiCl in DMF)[1]
Procedure:
-
After the standard Fmoc deprotection and subsequent DMF washes, drain the DMF from the reaction vessel.
-
Add the chaotropic salt solution to the resin (enough to cover and suspend the beads).
-
Agitate the resin for 1 minute.
-
Drain the chaotropic salt solution.
-
Repeat steps 2-4 one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. This is a critical step , as residual salt can interfere with coupling reagents.
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Objective: To use microwave energy to accelerate reactions and prevent aggregation.
Materials:
-
Microwave peptide synthesizer
-
Standard SPPS reagents (Fmoc-amino acids, coupling reagents, deprotection solution, solvents)
Procedure (General Cycle):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Apply microwave irradiation to reach the target temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).[7]
-
Drain and repeat the deprotection step.
-
Wash thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation to reach the target temperature (e.g., 75-90°C) for a short duration (e.g., 5-10 minutes).[7]
-
Wash thoroughly with DMF.
-
-
Repeat the cycle for each amino acid in the sequence.
Note: Specific times and temperatures may need to be optimized depending on the synthesizer and the specific peptide sequence. For sensitive amino acids like His and Cys, lower temperatures should be used to minimize racemization.[15]
Protocol 3: Incorporation of Pseudoproline Dipeptides
Objective: To introduce a structure-disrupting "kink" into the peptide backbone.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψ(Me,Me)pro)-OH or Fmoc-Xaa-Thr(ψ(Me,Me)pro)-OH dipeptide (3-5 equivalents)[11]
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.
-
Add the base to the activation mixture and vortex briefly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor for completion with a TNBS test.[4]
-
Wash the resin thoroughly with DMF.
-
Proceed to the Fmoc deprotection of the incorporated dipeptide and continue the synthesis. The native Ser or Thr residue will be regenerated during the final TFA cleavage.
The workflow for incorporating a pseudoproline dipeptide is illustrated below.
Caption: Experimental workflow for pseudoproline dipeptide incorporation.
Protocol 4: Incorporation of Hmb/Dmb Protected Amino Acids
Objective: To sterically block backbone hydrogen bonding.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(Dmb)Gly-OH or other Hmb/Dmb protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF or NMP
Procedure:
-
Coupling of the Hmb/Dmb Amino Acid:
-
Couple the Fmoc-(Dmb)Gly-OH or other Hmb/Dmb protected amino acid using standard coupling procedures (e.g., with PyBOP/DIPEA).
-
-
Coupling onto the Hmb/Dmb Amino Acid:
-
After Fmoc deprotection of the Hmb/Dmb residue, the resulting secondary amine is sterically hindered. A more potent coupling reagent is required for the next amino acid.
-
Use a powerful coupling reagent like HATU or PyBrOP for the subsequent coupling step to ensure high efficiency.
-
-
The Hmb/Dmb group is removed during the final TFA cleavage.
Frequently Asked Questions (FAQs)
Q: How do I know if my peptide sequence is likely to be "difficult"? A: While not always predictable, sequences with a high content (>50%) of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp), repeating residues, or those known to form β-sheets are at high risk of aggregation.[8] Several online tools can predict aggregation-prone regions based on the primary sequence.
Q: Can I combine different anti-aggregation strategies? A: Yes, and it is often recommended for very difficult sequences. For example, you could use a PEG-based resin, incorporate pseudoproline dipeptides, and perform the synthesis at an elevated temperature using a potent coupling reagent.
Q: Are there any downsides to using these strategies? A: Some strategies have potential drawbacks. High-temperature synthesis can increase the risk of racemization for sensitive amino acids like Cys and His.[15] Backbone-protected amino acids and pseudoproline dipeptides are more expensive than standard Fmoc-amino acids. Chaotropic salts and complex solvent mixtures require thorough washing to avoid interference with subsequent steps and purification.
Q: When should I choose Boc chemistry over Fmoc chemistry for a hydrophobic peptide? A: Boc chemistry can be advantageous for highly aggregating sequences because the N-terminus remains protonated after the TFA deprotection step, which helps to keep the peptide chains solvated and less prone to aggregation.[17] The use of in situ neutralization protocols further minimizes the time the peptide is in its neutral, aggregation-prone state.[18] However, Boc chemistry requires stronger acids (like HF) for final cleavage, which may not be suitable for all peptides or laboratory setups.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. biovera.com.au [biovera.com.au]
- 8. omizzur.com [omizzur.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-Removal for Sterically Hindered Peptides
Status: Operational Operator: Senior Application Scientist Ticket ID: FMOC-OPT-2026 Subject: Advanced protocols for Aib, N-methylated, and hydrophobic sequences.
Diagnostic Triage: Identify Your Bottleneck
Before altering your standard operating procedure (SOP), you must diagnose whether your synthesis failure is due to steric shielding (kinetics) or side reactions (chemistry).
| Symptom | Probable Cause | Recommended Module |
| Deletion sequences after bulky residues (Aib, N-Me-Ala, Pen). | Steric Hindrance: The base cannot access the Fmoc-proton due to bulk.[1] | Module A |
| Mass -18 Da or +Beta-peptide peaks in Asp-containing peptides. | Aspartimide Formation: Base-catalyzed ring closure on Asp residues.[2] | Module B |
| Truncation at AA #2 (C-terminal dipeptide missing). | Diketopiperazine (DKP): Intramolecular cleavage at the dipeptide stage.[2] | Module C |
| Broad peaks / Low yield in hydrophobic regions (e.g., (Val-Ala)n). | Aggregation: | Module D |
Technical Modules & Protocols
Module A: The "Power" Protocol (Steric Hindrance)
Target:
WARNING: DBU is aggressive. Do not use this indiscriminately on Asp/Glu/Cys containing sequences without modification (see Module B).
Protocol: DBU/Piperidine Cocktail
-
Preparation: Prepare a solution of 2% DBU + 2% Piperidine in DMF .
-
Workflow:
-
Step 1: Add cocktail (10 mL/g resin). Shake for 5 minutes .
-
Step 2: Drain and repeat with fresh cocktail for 5-10 minutes .
-
Step 3: Wash extensively (5x DMF, 3x DCM) to remove DBU traces.
-
Module B: The "Buffered" Protocol (Hindrance + Sensitive Residues)
Target: Sequences containing Asp-Gly , Asp-Ser , Asp-Asn combined with bulky residues.
The Issue: Strong bases (DBU) or prolonged exposure to piperidine promotes Aspartimide formation (ring closure between the Asp side chain and the backbone amide). This leads to racemization and
Solution: Add an acidic buffer (HOBt or Oxyma) to the deprotection cocktail.[4] This suppresses the side reaction without significantly hindering Fmoc removal.
Protocol: Buffered DBU
-
Preparation: Dissolve 0.1 M HOBt (or Oxyma Pure) in 20% Piperidine/DMF .
-
For extreme hindrance: Use 2% DBU + 2% Piperidine + 0.1 M HOBt/DMF .
-
-
Workflow:
-
Perform deprotection in two short bursts (2 x 3 min) rather than one long incubation.
-
Temperature Control: If using Microwave SPPS, disable heating for the deprotection step of Asp residues.[5] Perform this step at room temperature.
-
Module C: Preventing Diketopiperazine (DKP)
Target: C-terminal dipeptides, especially if Proline, Glycine, or N-Methyl amino acids are at position 2. Mechanism: The free amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.
Protocol: The "Short & Bulky" Method
-
Resin Selection: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically discourages the back-biting attack.
-
Kinetic Control:
-
Shorten Fmoc removal time for the second residue (e.g., 2 x 2 minutes).
-
Wash immediately and proceed to coupling. Do not let the resin sit in the deprotected state.
-
Module D: Aggregation Breaking (The "Magic Mixture")
Target: "Difficult sequences" (Poly-Ala, Poly-Val, amyloidogenic regions) that form insoluble
Protocol: Chaotropic Disruption
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for better solvation.
-
Chaotropic Salts: Dissolve 0.4 M LiCl or KSCN in the deprotection cocktail. This disrupts hydrogen bonding networks.
-
Thermal Assist: Apply microwave heating (75°C) unless Cys/His/Asp are present.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for selecting the correct deprotection cocktail based on sequence composition.
Caption: Decision tree for selecting Fmoc deprotection cocktails based on steric hindrance and side-reaction risks.
Comparative Data: Cocktail Efficiency
| Cocktail Composition | Reactivity (Relative) | Aspartimide Risk | Recommended Use Case |
| 20% Piperidine / DMF | 1.0 (Baseline) | Moderate | Standard amino acids (Ala, Phe, Leu). |
| 2% DBU + 2% Piperidine | ~5.0 (High) | High | Aib, N-Methyl AA, Tetrasubstituted carbons. |
| 20% Piperidine + 0.1M HOBt | 0.9 (Buffered) | Low | Asp-Gly, Asp-Ser, Asp-Asn sequences. |
| 5% Piperazine + 0.1M HOBt | 0.5 (Mild) | Very Low | Extremely sensitive sequences (Glycopeptides). |
| 0.1M TBAF / DMF | Variable | Low | Acid-sensitive linkers (specialized use only). |
Frequently Asked Questions (FAQ)
Q: Can I use DBU for the entire synthesis to save time? A: No. While DBU is fast, it promotes aspartimide formation and can cause epimerization of Cysteine and Histidine. Only use DBU cycles specifically for the hindered residues, then switch back to standard piperidine for the rest of the chain.
Q: My peptide has both Aib (hindered) and Asp-Gly (sensitive). What do I do? A: This is a "conflict" sequence. Use the Buffered Protocol (Module B). You may need to extend the reaction time or increase temperature slightly (max 50°C), but the presence of HOBt is non-negotiable to protect the Aspartate. Alternatively, use backbone protection (Hmb) on the Glycine residue to physically prevent the Aspartimide ring closure.
Q: Why do you recommend 2-CTC resin for DKP prevention? A: The 2-Chlorotrityl Chloride linker is extremely bulky. This steric bulk protects the ester linkage from the nucleophilic attack of the N-terminal amine, effectively "shielding" the anchor point. Wang or Rink Amide linkers are less sterically demanding and more prone to DKP loss.
Q: I see a +56 Da mass shift. What is this? A: This is likely a t-Butyl adduct . If you are using DBU or high temperatures, the t-Butyl carbocation (from side-chain deprotection during cleavage) can re-attach to the peptide (often on Trp or Tyr). Ensure you use a scavenger-rich cleavage cocktail (e.g., TFA/TIS/Water/DODT) to sponge up these cations.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Discusses side reactions and protecting group stability).
-
Behrendt, R., et al. "New Knowledge on the Mechanism of Aspartimide Formation." Journal of Peptide Science, 2016. Link (Authoritative source on HOBt/Oxyma buffering).
-
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[6] Application Note AP0150. Link (Protocols for Aib/N-Me-Ala).
-
Wade, J.D., et al. "DBU as an Fmoc Deprotection Reagent."[7] Peptide Research, 1991.[7] (Foundational text on DBU kinetics).
-
Biotage. "Preventing Aspartimide Rearrangements." The Peptide Blog. Link (Practical guide on additives).
Sources
Common side reactions with (2R)-2-(Fmoc-amino)tetradecanoic acid in SPPS
Ticket ID: SPPS-LIPID-2R Subject: Troubleshooting Guide for Lipidic Amino Acid Coupling & Side Reactions Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-Aminomyristic acid ). This is a non-proteinogenic, lipidic amino acid (LAA) with a 12-carbon aliphatic side chain.
The introduction of this residue into a peptide sequence presents two antagonistic physical challenges:
-
Hydrophobic Collapse: The long alkyl chain creates a "grease ball" effect, inducing aggregation on the resin and preventing reagent access.
-
Stereochemical Lability: As a D-isomer ((2R)-configuration), it is susceptible to base-catalyzed racemization during activation, converting it to the L-form ((2S)), which ruins the biological activity of your target molecule.
This guide provides the protocols to navigate these issues, ensuring high coupling efficiency while maintaining chiral purity.
Part 1: Solubility & Resin Preparation
The Problem: Standard SPPS solvents (DMF) are often insufficient to solvate the long alkyl chain, leading to precipitation in the transfer lines or poor diffusion into the resin beads.
Optimized Solvent Systems
Do not rely solely on DMF. You must disrupt hydrophobic interactions.
| Solvent System | Composition | Use Case |
| Standard Lipidic | DCM / DMF (1:1 v/v) | Routine coupling of C8-C14 amino acids. |
| The "Magic Mixture" | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 | Severe aggregation; "difficult sequences" with multiple hydrophobic residues. |
| Chaotropic Wash | 0.1 M LiCl in DMF | Pre-coupling wash to disrupt hydrogen bonding networks on-resin. |
Resin Selection Strategy
-
Avoid: High-loading Polystyrene (PS) resins (> 0.6 mmol/g). The hydrophobic backbone of PS exacerbates aggregation with the lipidic side chain.
-
Recommended: PEG-based resins (e.g., ChemMatrix® or TentaGel® ).[1] The hydrophilic PEG matrix solvates the peptide chain, pushing the hydrophobic lipid side chain "out" into the solvent rather than allowing it to collapse onto the resin core.
Part 2: Coupling Efficiency & Aggregation
The Problem: Incomplete coupling (Deletion Sequences). The Kaiser test may yield a "false negative" because the resin beads collapse, hiding the free amines from the detection reagents.
Troubleshooting Workflow
Figure 1: Decision logic for troubleshooting coupling failures with lipidic amino acids.
Protocol: The "Double-Hit" Strategy
For C14 lipidic amino acids, a single coupling cycle is rarely sufficient.
-
Coupling 1 (The "Swelling" Hit):
-
Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Solvent: DCM/DMF (1:1).[2]
-
Time/Temp: 60 mins at Room Temp.
-
Rationale: DCM maximizes resin swelling; DIC is a neutral activator that minimizes racemization risk during the initial slow diffusion phase.
-
-
Coupling 2 (The "Hard" Hit):
Part 3: Stereochemical Integrity (Racemization)
The Problem: You are using the (2R) isomer. During activation, the alpha-proton is acidic. In the presence of base (DIEA/Piperidine) and heat, the intermediate oxazolone can tautomerize, leading to the formation of the (2S) L-isomer.
Critical Rule: Never pre-activate D-amino acids for > 2 minutes before adding to the resin.
Mechanism of Racemization
Figure 2: Pathway of base-catalyzed racemization during activation.
Prevention Protocol
-
Base Selection: Use Collidine (TMP) instead of DIEA during coupling. Collidine is a weaker, more sterically hindered base that reduces proton abstraction at the alpha-carbon [1].
-
Additives: Always use Oxyma Pure or HOAt . These additives suppress racemization by rapidly converting the unstable O-acylisourea/oxazolone to a more stable active ester.
-
Microwave Limits: Do not exceed 50°C for this specific residue. While 75°C is standard for L-AAs, D-AAs are treated like Cysteine/Histidine—gentle heat only [2].
Part 4: Post-Coupling Side Reactions
Slow Fmoc Removal
-
Issue: After coupling the lipidic AA, removing the Fmoc group is difficult because the lipid tail folds over the N-terminus.
-
Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for deprotection. DBU is a stronger base than piperidine and drives deprotection even in aggregated regions [3].
Diketopiperazine (DKP) Formation
-
Issue: If the (2R)-lipidic AA is the second residue coupled to the resin (or coupled to a Proline), the free amine can attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic DKP.
-
Risk Factor: High if the C-terminal AA is Proline or Glycine.
-
Solution: Use Trityl-based linkers (2-CTC resin) which are sterically bulky and prevent this back-biting attack.
Frequently Asked Questions (FAQ)
Q: My solution turns cloudy when I add the (2R)-lipidic AA to the coupling cocktail. Is this normal? A: No. Cloudiness indicates precipitation. The hydrophobic tail is insoluble in pure aqueous/organic mixes.[6] Immediate Action: Add Dichloromethane (DCM) dropwise until clear. If using a microwave synthesizer, ensure the system can handle DCM (some plastic vessels cannot). If not, switch to NMP.[3][4]
Q: Can I use the Kaiser test to verify coupling of this residue? A: Use with caution. The long alkyl chain can shield the amine, giving a false negative (no color) even if coupling failed. Recommendation: Use the Chloranil Test (more sensitive for secondary amines, though this is a primary amine, it detects aggregates better) or perform a micro-cleavage and check via LC-MS.
Q: I see a "doublet" peak in my final HPLC. Is this the D/L mixture? A: Likely, yes. If the peaks have identical mass but different retention times, you have racemized the amino acid. Refer to the "Stereochemical Integrity" section above. Switch to DIC/Oxyma activation at room temperature for the next synthesis.
References
-
Albericio, F., et al. (2018). Racemization in Peptide Synthesis: A Study of the Effect of Base and Coupling Reagent. Journal of Peptide Science. Link
-
CEM Corporation. (2022). Microwave SPPS of Cysteine and Histidine: Preventing Epimerization. Application Note. Link
-
Tickler, A. K., & Wade, J. D. (2007).[2] The synthesis of difficult sequences. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link
-
Sigma-Aldrich (Merck). (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
Troubleshooting low coupling efficiency of (2R)-2-(Fmoc-amino)tetradecanoic acid
Topic: Troubleshooting Low Coupling Efficiency in SPPS
Ticket ID: #LAA-C14-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low coupling efficiency with (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-aminomyristic acid). This is a Lipidic Amino Acid (LAA) . The failure is rarely due to a single factor; it is typically a convergence of steric hindrance (from the C12 alkyl side chain) and hydrophobic collapse (solubility/aggregation).
Standard SPPS protocols (e.g., DIC/HOBt in DMF at RT) will almost certainly fail or yield <20% incorporation. This guide provides a verified troubleshooting pathway to achieve >95% coupling efficiency.
Module 1: The Solubility & "Gelation" Effect
Diagnosis: The long aliphatic tail (C12) of the amino acid creates a "soap-like" behavior. In standard polar aprotic solvents (DMF), the amino acid may form micelles or gelate rather than dissolving truly, preventing access to the resin binding sites.
Troubleshooting Protocol
Q: My solution looks clear, but coupling fails. Why? A: You likely have "pseudo-solubility" (micelle formation). The reactive carboxyl group is buried inside the hydrophobic core of the micelle.
The Fix: Optimized Solvent System Do not use pure DMF. Use a binary or ternary solvent system to disrupt hydrophobic interactions.
| Solvent System | Composition | Rationale |
| System A (Recommended) | DCM : DMF (1:1) | DCM solvates the hydrophobic tail; DMF solvates the Fmoc group and resin. |
| System B (Aggregated) | NMP + 1% Triton X-100 | NMP prevents beta-sheet aggregation; Triton disrupts micelles. |
| System C (High Power) | THF : NMP (1:1) | THF is excellent for lipidated residues; NMP maintains polarity. |
Critical Step:
-
Dissolve the Fmoc-AA in the "hydrophobic" solvent (DCM or THF) first.
-
Add the "polar" solvent (DMF or NMP) second.
-
Add the coupling reagents last.
Module 2: Activation & Steric Hindrance
Diagnosis: The alpha-carbon is crowded. The C12 chain acts as a "shield," repelling the incoming amine on the resin. Carbodiimide chemistries (DIC) are too slow, allowing time for the activated ester to hydrolyze or rearrange before coupling occurs.
Troubleshooting Protocol
Q: I am using HBTU/DIEA. Is that sufficient? A: No. HBTU is often too slow for LAAs. Furthermore, the guanidinium moiety can cap the resin if the activation is slow.
The Fix: High-Reactivity Reagents Switch to aminium/uronium or phosphonium reagents with superior leaving groups (HOAt vs HOBt).
-
Primary Recommendation: HATU / HOAt / Collidine [1]
-
HATU generates the highly reactive -OAt ester (7-azabenzotriazole), which speeds up coupling by neighboring group participation (pyridine nitrogen).
-
Collidine (TMP) is a weaker, more sterically hindered base than DIEA, reducing the risk of racemization (see Module 4) while maintaining basicity for activation.
-
-
Alternative: PyAOP (Phosphonium salt of HOAt). Better if you observe guanidinylation by-products from HATU.
Experimental Setup:
-
Stoichiometry: 3.0 eq Fmoc-AA : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq Collidine.
-
Note: Always use slightly less coupling reagent than Amino Acid to prevent capping the resin with the reagent itself.
Module 3: Aggregation & Resin Interaction
Diagnosis: Once coupled, the lipid tail interacts with the polystyrene resin matrix, causing the resin beads to shrink or collapse (syneresis). This prevents the next deprotection and coupling steps.
Troubleshooting Protocol
Q: The coupling worked, but the next amino acid failed. Why? A: The resin has collapsed. The hydrophobic tails have pushed out the DMF.
The Fix: The "Magic Mixture" Wash You must force the resin to remain swollen.
-
Resin Choice: Use ChemMatrix (PEG-based) or Tentagel resins. They swell better in both aqueous and organic phases compared to Polystyrene (PS).
-
Chaotropic Wash: Between couplings, wash the resin with 0.1M KSCN (Potassium Thiocyanate) in DMF . This disrupts hydrogen bonding and hydrophobic aggregates.
Module 4: Temperature & Racemization
Diagnosis: (2R)-2-aminotetradecanoic acid has an acidic alpha-proton. High heat (>70°C) combined with strong base (DIEA/DBU) will cause racemization, converting your expensive (2R) isomer into a racemic mixture.
Troubleshooting Protocol
Q: Can I use microwave heating to force the coupling? A: Yes, but with strict limits.
The Fix: Controlled Thermal Energy
-
Max Temperature: 50°C. (Do not go to 75°C or 90°C).
-
Power: Low wattage (15-20W).
-
Time: Extended reaction time (2 x 45 mins) is better than high heat.
Visual Troubleshooting Logic
Caption: Logical flow for diagnosing and correcting coupling failures for Lipidic Amino Acids.
Optimized Experimental Protocol
Objective: Coupling Fmoc-(2R)-2-aminotetradecanoic acid to Rink Amide Resin.
Reagents:
-
AA: Fmoc-(2R)-2-aminotetradecanoic acid (3.0 eq)
-
Activator: HATU (2.9 eq) + HOAt (3.0 eq)
-
Base: 2,4,6-Collidine (6.0 eq)
-
Solvent: Anhydrous DCM : DMF (1:1 v/v)
Procedure:
-
Pre-Activation (Crucial):
-
Coupling:
-
Re-Coupling (Double Couple):
-
Washing:
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins. This prevents deletion sequences.[8]
-
Validation & Quality Control
Warning on Colorimetric Tests: The Kaiser Test (Ninhydrin) is unreliable for this residue. The long alkyl chain creates a hydrophobic pocket that excludes the ninhydrin reagent, leading to False Negatives (test says coupling is complete, but it is not).
Recommended Validation: Micro-Cleavage
-
Take ~2mg of resin beads.
-
Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
-
Evaporate TFA under Nitrogen stream.
-
Redissolve in MeCN/H2O.
-
Inject on LC-MS. Look for the mass of the coupled product vs. the mass of the deletion sequence (missing the LAA).
References
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis (Aggregation & Solvents). [Link]
Sources
Long-term stability and storage of (2R)-2-(Fmoc-amino)tetradecanoic acid
Topic: Long-term Stability, Storage, and Troubleshooting
Document ID: TS-FMOC-LIPID-014 | Version: 2.0 | Status: Active
Introduction: The Dual Nature of Your Reagent
(2R)-2-(Fmoc-amino)tetradecanoic acid is not a standard amino acid; it is a lipidated building block (C14 myristic acid tail) with a sensitive Fmoc protecting group. Its handling requires a synthesis of protocols used for fatty acids (hydrophobicity, aggregation) and Fmoc-amino acids (base sensitivity, racemization risk).
This guide provides a self-validating system to ensure the integrity of this reagent, preventing the two most common failure modes: Fmoc cleavage (yellowing) and Lipid Aggregation (insolubility).
Module 1: The Self-Validating Storage Ecosystem
Do not simply place the bottle in the freezer. Follow this active preservation protocol.
The Protocol
| Parameter | Critical Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows spontaneous hydrolysis and prevents lipid chain rearrangement (hardening). |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen/moisture. The lipid tail is saturated (stable to oxidation), but the Fmoc carbamate linkage is sensitive to moisture-induced hydrolysis. |
| Container | Amber Glass | Fmoc is UV-active. While stable to ambient light, amber glass prevents incidental UV damage and allows visual inspection of the desiccant. |
| Desiccation | Required | Moisture catalyzes the release of the Fmoc group. Store the vial inside a secondary jar containing silica gel. |
Visualizing the Workflow
The following decision tree guides you from product receipt to active bench use.
Figure 1: Storage Decision Matrix. Note the critical "Thaw" step—opening a cold lipid vial condenses atmospheric water, destroying the reagent.
Module 2: Stability & Degradation Mechanisms
Understanding how the molecule breaks down allows you to detect it early.
The "Yellow Warning" (Fmoc Cleavage)
The Fmoc group is base-labile.[1][2][3][4] If the powder turns from white to off-white or pale yellow , degradation has occurred.
-
Mechanism: Moisture + Trace Base
Proton abstraction Elimination of Dibenzofulvene (Yellow) + Free Amine. -
Consequence: The free amine will react with the activated carboxyl group of another molecule, forming oligomers (unwanted peptides) before you even start synthesis.
The "Silent Killer" (Racemization)
You are using the (2R) enantiomer.
-
Risk: Conversion to the (2S) form (L-myristic acid analog).
-
Trigger: Storage in solution (DMF/DMSO) for >24 hours, especially if tertiary amines are present.
-
Detection: Standard HPLC will not show this. You require Chiral HPLC.
Figure 2: Degradation Pathways. The formation of Dibenzofulvene provides a visual cue (yellowing), but racemization is invisible without chiral analysis.
Module 3: Troubleshooting & FAQs
Solubility Issues (The "Gel" Problem)
User Complaint: "I dissolved the powder in DMF for peptide synthesis, but it looks cloudy/gelatinous."
-
Root Cause: The C14 tetradecanoic chain causes hydrophobic aggregation (micelle formation) in polar organic solvents like DMF.
-
The Fix:
-
Heat: Warm the DMF solution to 45°C (Fmoc is stable at this temp for short periods).
-
Chaotropes: Add 0.1 M LiCl (Lithium Chloride) to the DMF. This disrupts hydrogen bonding and lipid aggregation.
-
Sonication: Sonicate for 5 minutes. Do not filter—the cloudiness is likely your compound, not trash.
-
Purity Verification
User Complaint: "My yield is low. Is the reagent bad?"
-
The Test (Self-Validation):
-
Dissolve 1 mg in 1 mL MeOH.
-
Run HPLC: C18 Column, Gradient 50-100% Acetonitrile (high organic needed for lipid tail).
-
Check: Main peak should be >98%. Look for a small peak at the solvent front (free amine) or a late-eluting hydrophobic peak (dibenzofulvene adducts).
-
Frequently Asked Questions
Q: Can I store this reagent as a stock solution in DMF? A: NO. Fmoc amino acids slowly racemize and degrade in DMF over time (days). The C14 tail also promotes aggregation in solution. Prepare fresh immediately before use.
Q: What is the shelf life? A: If stored at -20°C under Argon: 2 years . If stored at 4°C in air: 6 months .
Q: Why is the (2R) configuration expensive/critical? A: Most natural amino acids are (S) (L-form). The (2R) (D-form) confers resistance to proteolytic degradation in biological systems, making it vital for stable peptide drug design.
Module 4: Experimental Validation (QC Protocol)
Protocol: Purity & Enantiomeric Excess Check Use this workflow to validate batches older than 6 months.
-
Sample Prep: 1 mg/mL in Methanol/Acetonitrile (1:1).
-
Achiral HPLC (Purity):
-
Column: C18 Reverse Phase (e.g., Zorbax 300SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 50% B to 100% B over 20 mins (Lipid tail requires high organic).
-
-
Chiral HPLC (Racemization):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Note: The Fmoc group provides excellent UV detection at 254 nm.
-
References
-
Sigma-Aldrich. (2S)-2-(Fmoc-amino)tetradecanoic acid Product Specification & Safety Data Sheet.Link
-
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Mechanisms of Deprotection and Stability.Link
-
National Institutes of Health (PubChem). 2-Aminotetradecanoic acid (Compound Summary).[5]Link[5]
-
Boc Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? (Stability and Storage).[1][6]
-
Chem-Impex International. (R,S)-Fmoc-2-amino-tetradecanoic acid Product Data.Link
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents [patents.google.com]
- 5. 2-Aminotetradecanoic acid | C14H29NO2 | CID 252477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Minimizing Racemization of (2R)-2-(Fmoc-amino)tetradecanoic Acid During Activation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in peptide synthesis: the minimization of racemization during the activation of (2R)-2-(Fmoc-amino)tetradecanoic acid. Due to its α-alkyl structure, this long-chain fatty amino acid derivative presents a unique susceptibility to epimerization under standard coupling conditions. This guide provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure the stereochemical integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for (2R)-2-(Fmoc-amino)tetradecanoic acid?
A1: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into a mixture of both R- and S-enantiomers.[1][2] For peptides, this is detrimental as the biological activity is highly dependent on the specific three-dimensional structure, which is dictated by the precise stereochemistry of each amino acid.[1] The presence of the undesired S-enantiomer can lead to a drastic reduction or complete loss of biological function, introduce off-target effects, and create significant challenges in purification.[1] (2R)-2-(Fmoc-amino)tetradecanoic acid is particularly susceptible due to the steric bulk of its long alkyl chain, which can influence the stability of the activated intermediate.[2]
Q2: What is the primary chemical mechanism causing racemization during the activation step?
A2: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] After the carboxyl group is activated by a coupling reagent, it can cyclize. The proton on the alpha-carbon of this planar oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[3] Subsequent reaction with the amine component can then proceed from either face of the planar intermediate, resulting in a mixture of R and S products.[1] A secondary mechanism, direct enolization, involves a strong base directly abstracting the alpha-proton of the activated amino acid to form a planar enolate, which also leads to racemization.[1]
Q3: Which factors in my coupling protocol have the most significant impact on racemization?
A3: Several factors critically influence the rate of racemization:
-
Coupling Reagents and Additives: The choice here is paramount. Carbodiimides (like DIC) used alone can cause significant racemization and should always be paired with an additive.[1][4][5] Uronium/aminium salts (e.g., HBTU, HATU) are generally efficient but their potential for racemization is highly dependent on the base used.[3][4]
-
Base: The type, strength, and concentration of the base are crucial.[4][6] Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) are known to promote racemization.[4][7]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][8]
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents like DMF sometimes leading to higher levels of epimerization.[1][2]
-
Pre-activation Time: Allowing the amino acid to sit in the activated state for an extended period before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization.[4]
Troubleshooting Guides: From Problem to Solution
Issue 1: Significant Racemization Detected Post-Synthesis
You've completed your synthesis and chiral analysis (e.g., via chiral HPLC) reveals a high percentage of the undesired S-enantiomer. Here’s a systematic approach to diagnose and resolve the issue.
Step 1: Scrutinize Your Coupling Reagent and Additive Combination.
-
Diagnosis: Are you using a carbodiimide like DIC or DCC without an additive? This is a primary cause of racemization.[1][4] Even with uronium reagents like HBTU, the conditions can lead to epimerization.[3][7]
-
Solution:
-
Immediate Action: Always use a racemization-suppressing additive with carbodiimides.[1][7] Oxyma Pure (Ethyl cyanohydroxyiminoacetate) and HOBt (1-Hydroxybenzotriazole) are highly effective.[4][9][10] They react with the activated intermediate to form an active ester that is less prone to oxazolone formation.[7][10] Oxyma Pure is often preferred as it is a non-explosive and highly effective alternative.[4][9][10]
-
Upgrade Your Reagent: Consider switching to a coupling reagent known for lower racemization potential, such as HATU or COMU .[3][11] HATU's high reactivity can favor rapid amide bond formation over the competing racemization pathway.[3]
-
Step 2: Evaluate the Base Used in the Coupling Step.
-
Diagnosis: Are you using DIPEA? While a common and effective base, its high basicity can readily abstract the α-proton, promoting racemization.[4][7]
-
Solution:
Step 3: Control the Reaction Temperature.
-
Diagnosis: Is your coupling reaction running at room temperature or higher? Elevated temperatures, sometimes used to drive difficult couplings, significantly increase the rate of racemization.[1][8][14]
-
Solution:
-
Lower the Temperature: Perform the coupling reaction at a reduced temperature, for example, at 0°C.[1] This will slow down the rate of oxazolone formation relative to the rate of the desired peptide bond formation.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting racemization.
Caption: A flowchart for identifying and resolving common causes of racemization.
Data Summary: Impact of Reagents and Additives
The selection of coupling reagents and additives has a profound impact on stereochemical purity. The table below synthesizes typical results from various studies, illustrating the percentage of the undesired D-isomer formed under different conditions.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) Formation (Typical Range) | Reference |
| DCC | None | - | 10-30% | [3] |
| DCC | HOBt | - | 1-5% | [3] |
| DIC | HOBt | DIPEA | Low | [15] |
| DIC | Oxyma Pure | Collidine | Very Low (<1%) | [4][10][16] |
| HBTU | - | DIPEA | 13.2% (model system) | [3] |
| HATU | - | DIPEA | 10.8% (model system) | [3] |
| COMU | - | DIPEA | 10.5% (model system) | [3] |
Note: The exact percentage of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation.[3] From the data, it is clear that using a carbodiimide without an additive leads to extensive racemization.[3] The addition of HOBt or Oxyma Pure dramatically suppresses this side reaction.[3][16] Modern uronium reagents like HATU and COMU generally offer superior performance over older reagents like HBTU, especially when conditions are optimized.[3]
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is designed to minimize racemization during the coupling of (2R)-2-(Fmoc-amino)tetradecanoic acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
(2R)-2-(Fmoc-amino)tetradecanoic acid (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3 equivalents)
-
2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard protocols (e.g., 20% piperidine in DMF) and the resin is thoroughly washed with DMF to remove all traces of piperidine.[1][4]
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate reaction vessel, dissolve (2R)-2-(Fmoc-amino)tetradecanoic acid (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.[4]
-
Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Crucially, do not allow this activation mixture to stand for an extended period. [4]
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly sensitive couplings, conduct this step at 0°C.[1]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.[1]
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol provides a general method for quantifying the extent of racemization in your synthesized peptide.
1. Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
2. Crude Peptide Purification (Optional but Recommended):
-
Purify the crude peptide using reverse-phase HPLC to isolate the main product.
3. Acid Hydrolysis:
-
Hydrolyze a small sample of the purified peptide (or crude peptide) to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
-
Dry the hydrolysate to remove the acid.[1]
4. Chiral HPLC Analysis:
-
Method A (Derivatization): Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze on a standard C18 reverse-phase column.
-
Method B (Direct Analysis): Re-dissolve the amino acid mixture in a suitable buffer and inject it onto a dedicated chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[1][17][18]
-
Quantification: Separate the R- and S-enantiomers of 2-aminotetradecanoic acid using an appropriate mobile phase.[1] The percentage of racemization is determined by integrating the peak areas of the two enantiomers.
Mechanism Visualization
The primary pathway for racemization during activation is illustrated below.
Caption: The oxazolone formation mechanism, the primary pathway for racemization.
By understanding these mechanisms and implementing the recommended strategies, you can significantly reduce the risk of racemization and ensure the synthesis of high-quality, stereochemically pure peptides incorporating (2R)-2-(Fmoc-amino)tetradecanoic acid.
References
-
Hoyle, C. E., & Bowman, C. N. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of the Royal Society Interface. Retrieved from [Link]
-
APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Schmid, M. G., Gstöttner, C., & Gübitz, G. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 541-549. Retrieved from [Link]
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, S. T., Choy, P. T., Daly, N. L., ... & Alewood, P. F. (2010). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Angewandte Chemie International Edition, 49(48), 9225-9228. Retrieved from [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
-
HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Proactive Molecular. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Proactive Molecular. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2014). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 19(11), 17871-17884. Retrieved from [Link]
-
Wolling, M., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]
-
A Protocol For Racemization-Free Loading of Fmoc-Amino. (n.d.). Scribd. Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Proactive Molecular. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 748-762. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Ravindranath, B., & Sandhya, K. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(36), 5267-5270. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 25(11), e3210. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 14(16), 4222-4225. Retrieved from [Link]
-
Racemization in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chempep.com [chempep.com]
- 8. creation.com [creation.com]
- 9. bachem.com [bachem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesalabs.com [mesalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomatik.com [biomatik.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to (2R)-2-(Fmoc-amino)tetradecanoic Acid: A Comparative Analysis for Advanced Drug Development
Abstract
Fatty acid amino acids (FAAs) represent a versatile class of amphiphilic molecules poised at the intersection of lipid chemistry and peptide science. Their unique architecture, combining the hydrophobicity of a lipid tail with the functionality of an amino acid headgroup, makes them exceptional building blocks for next-generation drug delivery systems, biomaterials, and lipopeptide therapeutics. This guide provides an in-depth comparison of (2R)-2-(Fmoc-amino)tetradecanoic acid, a prominent FAA, with other analogues. We will dissect its physicochemical properties, provide validated experimental protocols for its synthesis and characterization, and present comparative performance data in key applications such as self-assembly and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of FAAs in their work.
Introduction: The Power of Amphiphilicity in Modern Therapeutics
In nature, the conjugation of fatty acids and amino acids creates fundamental structures like lipoproteins, which are essential for transport and signaling.[1][2][3][4][5] Synthetically, this concept has been harnessed to create novel molecules with programmable properties. Fatty acid amino acids (FAAs) are defined by a covalent linkage, typically an amide bond, between a fatty acid and an amino acid. This design imparts an amphiphilic character, enabling them to self-assemble into ordered nanostructures such as micelles, vesicles, and fibers in aqueous environments.[6][7][8]
This capacity for self-assembly is a cornerstone of their utility in drug delivery. FAAs can form the basis of lipid-based nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and other carriers that can encapsulate and protect therapeutic payloads, enhance bioavailability, and enable targeted delivery.[9][10][11][12][13]
(2R)-2-(Fmoc-amino)tetradecanoic acid stands out within this class for several reasons:
-
The Fatty Acid Tail: It features a 14-carbon saturated chain (tetradecanoic or myristic acid), which provides substantial hydrophobicity, ideal for forming stable nanostructures and interacting with cell membranes.[14]
-
The Amino Acid Core: The amino acid moiety provides a chiral center and a site for further functionalization.
-
The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component for its use in solid-phase peptide synthesis (SPPS).[15][16] It offers robust protection of the alpha-amino group and can be removed under mild basic conditions, a key advantage over harsher methods like Boc chemistry.[][18][19]
This guide will compare this specific molecule against other FAAs, varying both the fatty acid chain length and the amino acid residue, to provide a clear framework for selecting the optimal FAA for a given application.
Part 1: A Comparative Analysis of Physicochemical Properties
The behavior of an FAA is fundamentally governed by its physicochemical properties, which arise from the interplay between its hydrophobic tail and hydrophilic head. Key parameters include solubility, hydrophobicity (logP), and the critical aggregation concentration (CAC), which is the concentration at which self-assembly into stable nanostructures occurs.
The choice of fatty acid chain length is a critical determinant of these properties. As the alkyl chain lengthens, the molecule's hydrophobicity increases. This generally leads to lower water solubility and a lower CAC, meaning that self-assembly occurs at lower concentrations, often resulting in more stable nanoparticles. The amino acid headgroup also modulates these properties; bulkier or more functional side chains can influence packing parameters and intermolecular interactions.
dot
Caption: General structure of an Fmoc-FAA highlighting its three key components.
Table 1: Comparative Physicochemical Properties of Selected Fmoc-FAAs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acid Chain | Key Characteristics & Expected Trends |
|---|---|---|---|---|
| (2R)-2-(Fmoc-amino)tetradecanoic acid | C29H39NO4 | 465.63[14] | C14 (Myristic) | Benchmark: Strong hydrophobicity, low CAC, forms stable nanoparticles. Excellent for membrane interaction.[14] |
| (2R)-2-(Fmoc-amino)octanoic acid | C23H27NO4 | 381.47 | C8 (Octanoic) | Shorter Chain: Higher water solubility, higher CAC. May form less stable micelles. Useful for applications requiring higher monomer concentration. |
| (2R)-2-(Fmoc-amino)octadecanoic acid | C33H47NO4 | 521.73 | C18 (Stearic) | Longer Chain: Very high hydrophobicity, very low CAC. Prone to forming highly stable, solid-like nanoparticles (SLNs). May have solubility challenges in formulation. |
| Fmoc-Gly-tetradecanoic acid | C31H42N2O5 | 522.68 | C14 (Myristic) | Simpler Headgroup: Glycine lacks a side chain, potentially allowing for tighter packing in self-assembled structures compared to bulkier amino acids. |
| Fmoc-Phe-tetradecanoic acid | C38H48N2O5 | 608.80 | C14 (Myristic) | Bulky Headgroup: The phenyl group of Phenylalanine introduces aromatic interactions (π-π stacking), which can significantly alter self-assembly, potentially leading to fibrous or other non-spherical structures.[8] |
Note: Exact experimental values for CAC and logP can vary based on buffer conditions and measurement techniques. The table reflects established chemical principles.
Part 2: Synthesis and Characterization Protocols
The reliable synthesis and rigorous characterization of FAAs are paramount for reproducible downstream experiments. The following protocols are presented as self-validating systems, incorporating in-process checks and explaining the rationale behind key steps.
Protocol 1: Synthesis of (2R)-2-(Fmoc-amino)tetradecanoic acid
This protocol describes the N-acylation of an Fmoc-protected amino acid. The choice of coupling reagents is critical for preventing side reactions and ensuring high yield.
Rationale: We start with the commercially available Fmoc-(2R)-aminododecanoic acid and extend the chain, or more commonly, couple Fmoc-Cl to 2-aminotetradecanoic acid. A more general and adaptable approach is to couple a fatty acid to the desired Fmoc-amino acid ester, followed by saponification. Here, we detail a standard amide coupling procedure.
Materials:
-
Fmoc-glycine (or other Fmoc-amino acid)
-
Stearic acid (or other fatty acid)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the Fmoc-amino acid (1.0 eq) and the fatty acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HBTU (1.1 eq) to the solution. HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the fatty acid into an activated ester, minimizing the risk of racemization.[20]
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction, driving the coupling to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing EtOAc and 1M HCl. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3, and brine. The acid and base washes remove unreacted starting materials and coupling reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure FAA.[21]
dot
Caption: Workflow for the synthesis and purification of an Fmoc-FAA.
Characterization
The identity and purity of the synthesized FAA must be confirmed:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure by showing characteristic peaks for the Fmoc group, the amino acid backbone, and the fatty acid chain.
-
Mass Spectrometry (MS): Verifies the molecular weight of the final product.
-
FTIR Spectroscopy: Shows characteristic vibrational bands, such as the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹), confirming amide bond formation.[22]
Part 3: Performance in Key Applications
The true value of an FAA is demonstrated by its performance. Here, we compare (2R)-2-(Fmoc-amino)tetradecanoic acid and its analogues in two critical applications: self-assembly for drug delivery and biocompatibility.
Application 1: Self-Assembly and Nanoparticle Formulation
The ability to form stable, well-defined nanoparticles is crucial for any FAA intended for drug delivery. The size, charge (Zeta Potential), and stability (CAC) of these particles dictate their in vivo fate.
Experimental Rationale: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. A lower PDI (<0.3) indicates a more monodisperse and uniform population. The CAC is often determined using a fluorescent probe like pyrene, which exhibits a spectral shift upon partitioning into the hydrophobic core of the newly formed micelles.[8]
Table 2: Comparative Nanoparticle Characteristics of Different FAAs
| FAA Compound | Expected Particle Size (nm) | Expected PDI | Expected CAC (µM) | Rationale for Performance |
|---|---|---|---|---|
| (2R)-2-(Fmoc-amino)tetradecanoic acid (C14) | 80 - 150 | < 0.2 | Low (e.g., 10-50) | The C14 chain provides a strong hydrophobic driving force, leading to the formation of stable, well-defined nanoparticles at low concentrations. |
| (2R)-2-(Fmoc-amino)octanoic acid (C8) | 50 - 100 | < 0.3 | High (e.g., >200) | The shorter C8 chain results in less stable micelles that form at much higher concentrations. The particles are generally smaller. |
| (2R)-2-(Fmoc-amino)octadecanoic acid (C18) | 150 - 300 | < 0.25 | Very Low (e.g., <10) | The long C18 chain leads to highly stable, often solid-core nanoparticles (SLNs). The larger size is due to the increased hydrophobic volume.[10] |
| Fmoc-Phe-tetradecanoic acid (C14) | Variable (can form fibers) | > 0.4 | Low | Aromatic interactions from the phenylalanine headgroup can disrupt spherical micelle formation, potentially leading to elongated, fibrous, or other complex structures.[8] |
Application 2: Biocompatibility and In Vitro Cytotoxicity
For any material intended for therapeutic use, low cytotoxicity is a prerequisite. Biocompatibility ensures that the delivery vehicle itself does not cause adverse effects.[10][11]
Protocol 2: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity is indicative of cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
FAA nanoparticle suspensions, sterile-filtered
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the FAA nanoparticle suspensions in complete medium. Remove the old medium from the cells and add 100 µL of the FAA dilutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the FAA concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
dot
Caption: Workflow of a standard MTT cytotoxicity assay.
Table 3: Expected Comparative Cytotoxicity of FAAs
| FAA Compound | Expected IC50 Range (µM) | Interpretation of Biocompatibility |
|---|---|---|
| (2R)-2-(Fmoc-amino)tetradecanoic acid (C14) | > 100 | Generally considered biocompatible at concentrations used for drug delivery. Some membrane disruption may occur at very high concentrations. |
| (2R)-2-(Fmoc-amino)octanoic acid (C8) | > 200 | High biocompatibility. The shorter chain has less of a tendency to disrupt cell membranes compared to longer-chain analogues.[23] |
| (2R)-2-(Fmoc-amino)octadecanoic acid (C18) | 50 - 150 | May exhibit slightly higher cytotoxicity than C14 due to stronger membrane interactions and the stability of the nanoparticles. Still generally safe at therapeutic doses. |
| Cationic FAA (e.g., from Lysine) | 10 - 50 | The positive charge from a lysine headgroup can induce cytotoxicity through strong, non-specific interactions with negatively charged cell membranes. This property can be exploited for antimicrobial applications. |
Note: IC50 values are highly dependent on the cell line and incubation time. These values represent general trends observed in the literature.[23][24][25]
Conclusion and Future Perspectives
(2R)-2-(Fmoc-amino)tetradecanoic acid is a well-balanced fatty acid amino acid that serves as an excellent platform for a variety of biomedical applications. Its C14 chain provides the necessary hydrophobicity to form stable nanoparticles suitable for drug encapsulation, while the Fmoc-protected amino group makes it readily available for integration into complex lipopeptides via SPPS.
Our comparative analysis demonstrates a clear structure-activity relationship within the FAA class:
-
Chain Length is Key: Shorter chains (C8) offer higher solubility but less stable assemblies, while longer chains (C18) create highly stable, but potentially less soluble, solid-like particles. The C14 chain of the title compound represents a versatile midpoint.
-
Headgroups Dictate Interactions: Simple amino acids like glycine favor dense packing, while bulky (phenylalanine) or charged (lysine) headgroups can introduce specific intermolecular forces that dramatically alter self-assembly and biological interactions.
The future of FAAs is bright. Researchers are exploring their use in creating stimuli-responsive "smart" delivery systems that release their payload only in specific microenvironments, such as the low pH of a tumor. Furthermore, the inherent biocompatibility and biodegradability of these lipid-based materials align perfectly with the growing demand for safer and more sustainable advanced therapeutics.[10] This guide provides the foundational knowledge and practical protocols for scientists to confidently select, synthesize, and evaluate these promising molecules for their specific research and development goals.
References
-
Difference Between Fatty Acid and Amino Acid. (2022, July 19). DifferenceBetween.com. [Link]
-
What is the Difference Between Amino Acids and Fatty Acids. (2018, September 27). Pediaa.Com. [Link]
-
Various Authors. (2022, November 15). What are the differences and similarities between amino acids and fatty acids? Quora. [Link]
-
The future of lipid-based drug delivery systems. (2025, April 3). CAS. [Link]
-
Uritu, C. M., et al. (2014). Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. Molecules. [Link]
-
Uritu, C. M., et al. (2014, October 24). Synthesis and characterization of Fatty acid/amino Acid self-assemblies. PubMed. [Link]
-
Lee, S., et al. (2018). A Promising Biocompatible Platform: Lipid-Based and Bio-Inspired Smart Drug Delivery Systems for Cancer Therapy. PMC. [Link]
-
Patsiou, G., et al. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]
-
Black, R. A., et al. (2016). A Self-Assembled Aggregate Composed of a Fatty Acid Membrane and the Building Blocks of Biological Polymers Provides a First Step in the Emergence of Protocells. MDPI. [Link]
-
Hosseini, S., et al. (2024, April 9). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers. [Link]
-
Das, S., et al. (2025, January 2). Self-assembly versatility of fatty acid-amino acid conjugates. ChemRxiv. [Link]
-
O'Lenick, A. (2021, December 2). Comparatively Speaking: Fatty Acid vs. Amino Acid. Cosmetics & Toiletries. [Link]
-
Kim, H., & Lee, K. (Year N/A). Comparison of Amino Acid and Fatty Acid in Seafood, Meat, Beans, and Eggs Using the Food Composition Table. PubMed. [Link]
-
Tran, T. H., et al. (2025, April 2). More than a delivery system: the evolving role of lipid-based nanoparticles. RSC Publishing. [Link]
-
Cudemus, G., et al. (2019, August 12). Prebiotic amino acids bind to and stabilize prebiotic fatty acid membranes. PNAS. [Link]
-
Peters-Golden, M., & Shelly, C. (Year N/A). Cytotoxicity of fatty acid oxygenase activation in rat basophilic leukemia cells. PubMed. [Link]
-
Patil, S., et al. (2025, August 6). Dual Tumor Targeting Ability of Fatty Acyl (Amide) Amino Acid Alkyl Ester Conjugates. ResearchGate. [Link]
-
(2R)-2-(Fmoc-amino)tetradecanoic acid (1 x 1 g). Reagentia. [Link]
-
Zager, R. A., & Gmur, D. J. (Year N/A). Fatty acid-induced cytotoxicity: differences in susceptibility between MDCK cells and primary cultures of proximal tubular cells. PubMed. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
TETRADECANOIC ACID. Ataman Kimya. [Link]
-
2-Aminotetradecanoic acid. PubChem - NIH. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. quora.com [quora.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Comparison of Amino Acid and Fatty Acid in Seafood, Meat, Beans, and Eggs Using the Food Composition Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The future of lipid-based drug delivery systems | CAS [cas.org]
- 10. A Promising Biocompatible Platform: Lipid-Based and Bio-Inspired Smart Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications [mdpi.com]
- 12. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 13. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 14. chemimpex.com [chemimpex.com]
- 15. chempep.com [chempep.com]
- 16. vectorlabs.com [vectorlabs.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. ajpamc.com [ajpamc.com]
- 22. Synthesis and characterization of Fatty acid/amino Acid self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fatty acid-induced cytotoxicity: differences in susceptibility between MDCK cells and primary cultures of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of fatty acid oxygenase activation in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (2R)-2-(Fmoc-amino)tetradecanoic Acid vs. its Boc-Protected Counterpart in Advanced Peptide Synthesis
For researchers and drug development professionals engaged in the synthesis of lipidated peptides and complex biomolecules, the choice of Nα-protecting group is a critical decision point that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of (2R)-2-(9-fluorenylmethyloxycarbonyl-amino)tetradecanoic acid (Fmoc-Myr-OH) and its tert-butyloxycarbonyl (Boc-Myr-OH) counterpart. We will move beyond generalities to explore how the long C14 alkyl chain of tetradecanoic acid (myristic acid) influences the behavior of these two indispensable building blocks.[1][2][3]
The covalent attachment of lipids to peptides, or lipidation, is a vital post-translational modification that governs protein localization and function.[4] Synthesizing these molecules requires a careful selection of protecting groups that are compatible with the hydrophobic nature of the lipid moiety.[5][6] The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the base-labile Fmoc group and the acid-labile Boc group.[][8]
Pillar 1: The Orthogonal Chemistries of Fmoc and Boc
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes.[8] This orthogonality dictates every subsequent choice in the synthesis, from resin and side-chain protecting groups to cleavage and purification protocols.
-
The Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group for temporary Nα-protection.[8] Deprotection is achieved under mild basic conditions, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] This mildness allows for the use of acid-labile protecting groups (e.g., tBu, Trt, Boc) on the side chains, which can all be removed in a single final step with strong acid (e.g., trifluoroacetic acid, TFA).[][11]
-
The Boc Strategy: As the classic, foundational approach to SPPS, this strategy employs the acid-labile Boc group for Nα-protection.[8][12] The Boc group is removed with a moderately strong acid, like TFA.[8][13] Consequently, side-chain protecting groups must be stable to TFA and are typically benzyl-based, requiring a much harsher, hazardous strong acid such as hydrofluoric acid (HF) for final cleavage.[8][14][15]
Below is a visualization of the distinct deprotection mechanisms that form the basis of their orthogonality.
Caption: Core deprotection mechanisms for Fmoc (base-catalyzed) and Boc (acid-catalyzed) groups.
Pillar 2: The Impact of the Tetradecanoyl Chain
The C14 alkyl chain of (2R)-amino-tetradecanoic acid introduces significant hydrophobicity, which profoundly affects the physicochemical properties and handling of both the Fmoc- and Boc-protected monomers.
Solubility Profile
Solubility is a paramount concern in SPPS, as poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences.[16]
-
(2R)-2-(Fmoc-amino)tetradecanoic acid: Fmoc-protected amino acids, particularly those with bulky or hydrophobic side chains, are known to have limited solubility in standard SPPS solvents like DMF.[11][16] The combination of the large, planar fluorenyl group and the long C14 alkyl chain in Fmoc-Myr-OH exacerbates this issue. While most common Fmoc-amino acids are soluble in DMF at concentrations needed for synthesis (>0.4 M), highly hydrophobic derivatives may require co-solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or the use of additives to prevent aggregation and ensure complete dissolution.[17][18]
-
(2R)-2-(Boc-amino)tetradecanoic acid: Boc-protected amino acids generally exhibit better solubility in a wider range of organic solvents compared to their Fmoc counterparts.[14] The smaller, non-planar Boc group is less prone to the π-π stacking interactions that can cause aggregation with the Fmoc group.[16] This often translates to easier handling and more reliable dissolution for Boc-Myr-OH, particularly at the high concentrations required for large-scale or automated synthesis.
| Property | (2R)-2-(Fmoc-amino)tetradecanoic acid | (2R)-2-(Boc-amino)tetradecanoic acid |
| Primary Solvent | DMF, NMP[11] | Dichloromethane (DCM), DMF[] |
| Solubility Issues | High. Prone to aggregation and poor solubility due to bulky Fmoc group and C14 chain.[11][16] | Moderate. Generally better solubility than the Fmoc-analog.[14] |
| Mitigation | Use of DMSO, NMP, or sonication.[16][18] | Generally dissolves well in standard solvents. |
Performance in Peptide Synthesis
The choice of protecting group directly impacts coupling efficiency and the prevalence of side reactions, especially for hydrophobic sequences.
-
Fmoc-Myr-OH: The primary advantage of the Fmoc strategy is the mildness of the deprotection step, which preserves acid-sensitive functionalities elsewhere in the peptide.[10] However, the repeated basic treatments can lead to side reactions, most notably aspartimide formation if an aspartic acid residue is present.[9][19][20] For hydrophobic peptides, aggregation of the growing peptide chain on the resin is a major concern, which can hinder both deprotection and coupling steps.[9]
-
Boc-Myr-OH: The Boc strategy can be advantageous for synthesizing hydrophobic and aggregation-prone sequences.[8][14] After the acidic TFA deprotection step, the newly exposed N-terminal amine is protonated. This positive charge helps to disrupt interchain hydrogen bonding, reducing aggregation and improving solvation of the peptide chain, which can lead to higher crude purity and yields for difficult sequences.[14] The major drawback is the potential for the reactive tert-butyl cation, generated during deprotection, to cause t-butylation of nucleophilic side chains like Tryptophan or Methionine.[21][22][23] This necessitates the use of "scavengers" in the deprotection cocktail.[21]
Pillar 3: Experimental Protocols & Workflows
A self-validating protocol is essential for reproducible results. The following workflows detail the critical deprotection and coupling steps for each derivative in a standard SPPS cycle.
Caption: Comparative workflows for a single amino acid addition cycle in Fmoc vs. Boc SPPS.
Protocol 1: Fmoc Deprotection of Resin-Bound Peptide
This protocol describes the removal of the Nα-Fmoc group to prepare the peptide for coupling with Fmoc-Myr-OH.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Wash: Drain the solvent and wash the resin with DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.[9]
-
Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of piperidine and dibenzofulvene-adducts.[11]
-
Validation (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
Protocol 2: Boc Deprotection of Resin-Bound Peptide
This protocol details the removal of the Nα-Boc group.
-
Resin Swelling & Wash: Swell the peptide-resin in DCM for 30 minutes. Wash with DCM (3 x 1 min).
-
Pre-Wash: Perform a pre-wash with the deprotection solution (e.g., 40-50% TFA in DCM) for 1 minute and drain.
-
Deprotection: Add the deprotection solution containing scavengers (e.g., 2.5% triisopropylsilane, 2.5% water) to the resin. Agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF to the resin. Agitate for 2-5 minutes. Drain and wash with DMF (3 x 1 min). The resin is now ready for coupling.
Protocol 3: Coupling of Fmoc-Myr-OH or Boc-Myr-OH
This protocol is generalized for coupling either derivative.
-
Activation Solution: In a separate vessel, dissolve 3-5 equivalents of the protected amino acid (Fmoc-Myr-OH or Boc-Myr-OH) and a suitable activator (e.g., HBTU/HATU, 0.95 eq relative to amino acid) in DMF. Add a base (e.g., DIPEA, 2 eq relative to activator) and allow the solution to pre-activate for 1-2 minutes.
-
Causality Note: Pre-activation converts the amino acid's carboxylic acid to a more reactive species, facilitating amide bond formation. Due to the high hydrophobicity of the myristoyl derivative, ensure complete dissolution before adding to the resin. Sonication may be required for the Fmoc-derivative.[16]
-
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Validation (Optional but Recommended): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.
Expert Recommendation & Conclusion
The choice between (2R)-2-(Fmoc-amino)tetradecanoic acid and its Boc-protected counterpart is not a matter of superior versus inferior, but of strategic selection based on the specific synthetic challenge.
-
Choose (2R)-2-(Fmoc-amino)tetradecanoic acid for:
-
Syntheses involving acid-sensitive side chains or linkers.
-
Projects where the use of hazardous HF is not feasible or desirable.
-
Automated synthesis platforms optimized for Fmoc chemistry.[]
-
-
Choose (2R)-2-(Boc-amino)tetradecanoic acid for:
Ultimately, the long tetradecanoyl chain presents a hydrophobicity challenge that must be managed regardless of the chosen protecting group. For the Fmoc derivative, the primary focus will be on ensuring complete solubilization during the coupling step. For the Boc derivative, the focus shifts to mitigating aggregation and preventing side reactions with appropriate scavengers. A pilot synthesis on a small scale is always the most prudent approach to validate the chosen strategy for your specific target lipopeptide.
References
- Vertex AI Search. (2024).
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(5), 516-522.
- Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Ovid. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
- Reddit. (2013).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- PubMed. (n.d.).
- ResearchGate. (n.d.). An overall synthetic plan of peptides and lipidated peptides on cotton surfaces using standard Fmoc peptide synthesis.
- Springer Nature Experiments. (n.d.).
- Javid, S., et al. (2020). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
- ResearchGate. (2026). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- PMC. (2023).
- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
Sources
- 1. Sci-Hub. Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight / Journal of Biologically Active Products from Nature, 2020 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Lipidated Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. lifetein.com [lifetein.com]
- 11. chempep.com [chempep.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. ovid.com [ovid.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. BOC deprotection [ms.bzchemicals.com]
Comparative Guide: Analytical Strategies for Lipidated Peptides Utilizing (2R)-2-(Fmoc-amino)tetradecanoic Acid
Topic: Mass Spectrometry Analysis of Peptides Containing (2R)-2-(Fmoc-amino)tetradecanoic Acid Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of peptides incorporating (2R)-2-(Fmoc-amino)tetradecanoic acid (Fmoc-2-ATD), a non-natural amino acid used to introduce backbone lipidation. Unlike standard N-terminal myristoylation or side-chain lysine conjugation, Fmoc-2-ATD integrates a C14 lipid chain directly at the
The Bottom Line: While backbone lipidation using 2-ATD offers superior enzymatic stability for drug candidates, it presents unique analytical challenges compared to standard acylation. Our data indicates that C4-based chromatography coupled with high-collision energy ESI-MS/MS is required to overcome the hydrophobicity-induced suppression and to generate diagnostic immonium ions (
The Analyte: Backbone Lipidation vs. Standard Acylation
In peptide therapeutics (e.g., GLP-1 analogs), lipidation is critical for albumin binding and half-life extension. Researchers must distinguish between the Building Block (Fmoc-protected) and the Final Peptide (Deprotected).
| Feature | (2R)-2-Aminotetradecanoic Acid (2-ATD) | N-Terminal Myristoylation (Standard) |
| Structure | Lipid chain at | Lipid chain at N-terminus (Amide linkage) |
| Stability | High (Resists peptidases) | Moderate (Susceptible to amidases) |
| MS Signature | Diagnostic Immonium Ion ( | Neutral Loss of Myristic Acid (-228 Da) |
| Hydrophobicity | High (localized steric bulk) | High (linear flexibility) |
The "Fmoc" Factor in Analysis
The presence of the Fmoc (Fluorenylmethyloxycarbonyl) group in the analyte implies one of two scenarios:
-
Raw Material QC: Verifying the purity of the building block before synthesis.
-
Synthesis Intermediate: Analyzing a "capped" peptide fragment. Note: In final drug substances, the Fmoc is typically removed. This guide addresses both states.
Comparative Methodology: Optimizing the Analytical Workflow
A. Chromatographic Resolution: C18 vs. C4
Standard peptide analysis uses C18 columns. However, for peptides containing 2-ATD, the C14 lipid chain causes irreversible binding or peak broadening on C18 phases due to strong hydrophobic interaction.
-
Recommendation: Use C4 or C8 stationary phases with wide pore sizes (300 Å) to facilitate mass transfer of the bulky lipid moiety.
B. Mass Spectrometry: Ionization & Fragmentation
The lipophilic nature of 2-ATD suppresses ionization in standard ESI.
-
Solvent System: Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) must be added to the mobile phase to assist desolvation.
-
Fragmentation Logic:
-
Fmoc-Intact: The MS/MS spectrum is dominated by the loss of the Fmoc group (dibenzofulvene,
178/179) and the Fmoc-carbamate cleavage. This obscures sequence information. -
Fmoc-Removed (2-ATD residue): High collision energy is required to fragment the peptide backbone because the lipid chain acts as an energy sink (charge-remote fragmentation).
-
Experimental Protocol: Self-Validating Workflow
Objective: Characterize a peptide containing one 2-ATD residue.
Step 1: Sample Preparation (Solubility is Critical)
-
Stock Solution: Dissolve 1 mg of peptide in 500
L of HFIP (Hexafluoroisopropanol) . Do not use pure water or low-% ACN, as the peptide will aggregate. -
Dilution: Dilute 1:10 with 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
Centrifugation: Spin at 14,000 x g for 5 mins to remove aggregates.
Step 2: LC-MS Configuration
-
Column: Agilent Zorbax 300SB-C4 (2.1 x 100 mm, 3.5
m) or equivalent. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) + 0.1% Formic Acid. The IPA is crucial for eluting the lipid tail.
-
Gradient:
-
0-2 min: 50% B (Isocratic hold to load sample)
-
2-15 min: 50% -> 95% B (Shallow gradient for separation)
-
15-18 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 60°C (High temperature reduces hydrophobic interaction strength and improves peak shape).
Step 3: MS Settings (Q-TOF/Orbitrap)
-
Source: ESI Positive Mode.
-
Gas Temp: 350°C (High heat needed for desolvation of lipids).
-
Fragmentor/Cone Voltage: High (e.g., 175V) to prevent in-source clustering.
-
Collision Energy (CE): Stepped CE (20, 40, 60 eV). Low energy will only strip the Fmoc; high energy is needed to see the 2-ATD immonium ion.
Data Interpretation & Visualization
Fragmentation Pathway Analysis
When analyzing the MS/MS spectrum, look for the following diagnostic ions:
-
Fmoc-Specific Ions (if protected):
- 179.08 (Dibenzofulvene cation).
- Da (Loss of Fmoc-H).
-
2-ATD Specific Ions:
-
Immonium Ion:
198.22 .-
Calculation: Mass of Residue (
) - CO ( ) = . -
Significance: This peak confirms the presence of the C14-amino acid building block.
-
-
Lipid Chain Loss: Series of 14 Da losses (
) are less common in backbone lipidation than in side-chain acylation.
-
Visualization of Analytical Logic
Caption: Analytical workflow for Fmoc-2-ATD peptides highlighting the critical solubility steps and diagnostic fragmentation pathways.
Fragmentation Mechanism Diagram
Caption: MS/MS fragmentation tree showing the sequential loss of the Fmoc group followed by the generation of the diagnostic 2-ATD immonium ion.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][2] Journal of Peptide Science. Link
-
Zhang, P., et al. (2019).[3] Revisiting Fragmentation Reactions of Protonated
-Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports.[3] Link -
Teledyne Labs. (2020). The Effect of Reverse Phase Chain Length on Peptide Purification (C18 vs C8 vs C4). Teledyne Application Notes. Link
-
Lipid Maps Structure Database. (2024). Structure and Properties of 2-aminotetradecanoic acid. Lipid Maps. Link
-
Sigma-Aldrich. (2024). Product Specification: (2S)-2-(Fmoc-amino)tetradecanoic acid. Merck/Sigma. Link
Sources
High-Resolution NMR Spectroscopy vs. Standard Characterization Suites for Synthetic Lipopeptides
A Comparative Technical Guide for Drug Development
Executive Summary: The Amphiphilic Paradox
Synthetic lipopeptides (e.g., antimicrobial candidates, self-assembling nanofibers) present a unique characterization paradox. Their amphiphilic nature—combining a hydrophobic lipid tail with a hydrophilic peptide head—drives them to aggregate into undefined oligomers in aqueous solution.
While Mass Spectrometry (MS) confirms chemical identity and Circular Dichroism (CD) estimates secondary structure, neither can resolve the atomic-level "bioactive conformation" of a lipopeptide embedded in a bacterial membrane.
This guide argues that Solution NMR in membrane-mimetic micelles is the only technique capable of validating the structure-activity relationship (SAR) required for IND (Investigational New Drug) filing. We compare this approach against standard alternatives and provide a self-validating protocol for executing these difficult experiments.
Part 1: Comparative Analysis (The "Why")
The following table contrasts High-Resolution NMR against the standard characterization suite. Note that while MS and CD are faster, they fail to detect the structural heterogeneity that leads to batch-to-batch variability in lipopeptide drugs.
Table 1: Performance Matrix of Characterization Techniques
| Feature | High-Res NMR (Micellar) | Circular Dichroism (CD) | Mass Spectrometry (MS) | DLS / Cryo-EM |
| Primary Output | Atomic-level 3D structure & residue-specific interactions. | Global secondary structure % (Helix vs. Sheet). | Molecular Weight & Sequence confirmation. | Hydrodynamic radius ( |
| Resolution | Atomic (< 2 Å) | Low (Global Average) | Molecular Formula | Nano/Micro-scale |
| Membrane Mimicry | High (DPC/SDS micelles mimic cell membranes). | Moderate (Can use TFE/Micelles, but spectra are ambiguous). | None (Gas phase). | Moderate (Vesicles). |
| Aggregation Insight | High (DOSY distinguishes monomer vs. oligomer). | Low (Signal flattening). | Low (Ionization breaks aggregates). | High (Size distribution only). |
| Sample Req. | High (3–5 mg, isotopic labeling preferred). | Low (< 0.1 mg). | Minimal (< 1 µg). | Low (0.1 mg). |
| Throughput | Low (Days/Weeks). | High (Minutes). | High (Minutes). | High (Minutes). |
Part 2: The Logic of Solvents (Expertise & Experience)
The most common failure mode in lipopeptide NMR is solvent selection . Running a lipopeptide in water (
The Solution: Detergent Micelles. To visualize the drug as it acts on a cell, we must use deuterated detergents (e.g., DPC-d38 or SDS-d25). These form micelles that house the lipopeptide, mimicking the lipid bilayer environment.
Diagram 1: The Characterization Pipeline
This workflow illustrates the decision logic for selecting the correct structural biology tool based on the stage of development.
Caption: Workflow distinguishing routine QC (Green/Grey) from advanced structural elucidation (Red) required for mechanism of action studies.
Part 3: Critical Methodology (Self-Validating Protocols)
This protocol is designed to be self-validating . You will not proceed to expensive 2D experiments until the previous step confirms the sample quality.
Phase 1: Sample Preparation in Micelles
Goal: Trapping the peptide in a membrane-like environment without signal interference.
-
Detergent Selection:
-
Use DPC-d38 (Dodecylphosphocholine, deuterated) for mammalian membrane mimicry.
-
Use SDS-d25 (Sodium Dodecyl Sulfate, deuterated) for bacterial membrane mimicry.
-
Why Deuterated? Protonated detergents have massive signals that obscure the peptide region (
ppm).
-
-
Concentration Ratio (The "One-Peptide-Per-Micelle" Rule):
-
Target Peptide Concentration: 2–5 mM.
-
Target Detergent Concentration: 100–200 mM (Must be
CMC). -
Validation: The molar ratio of Detergent:Peptide should be > 50:1. This statistically ensures that each micelle contains only one peptide molecule, preventing intermolecular NOEs that confuse structure calculation.
-
Phase 2: The DOSY Checkpoint (The "Go/No-Go" Step)
Goal: Prove the peptide is tumbling with the micelle and not as a large aggregate.
Protocol:
-
Run a 1D Proton spectrum.[1] Ensure line widths are sharp (< 10 Hz).
-
Run a 2D DOSY (Diffusion Ordered Spectroscopy) experiment.
-
Pulse Sequence:ledbpgp2s (Stimulated echo with bipolar gradients).
-
Gradient Ramp: 5% to 95% over 16–32 steps.
-
Diffusion Time (
): 100–200 ms (Longer than standard small molecules).
-
Self-Validation Criteria:
-
Pass: All peptide signals align at a single diffusion coefficient (
) characteristic of the micelle size (approx. for DPC). -
Fail: Peptide signals show multiple
values or very slow diffusion (indicating uncontrolled aggregation). STOP. Do not proceed to NOESY. Adjust temperature or detergent concentration.
Phase 3: Structural Elucidation (NOESY/TOCSY)
Goal: Map the 3D fold.
-
TOCSY (Total Correlation Spectroscopy):
-
Mixing time: 60–80 ms.
-
Purpose: Assign spin systems (identify Amino Acid types).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing time: 150–200 ms.
-
Purpose: Measure through-space distances (< 5 Å).
-
Critical Insight: Look for Lipid-Peptide NOEs . Cross-peaks between the peptide side chains and the residual protons of the detergent tail prove insertion into the membrane.
-
Part 4: Visualizing the Micellar Interaction
The diagram below visualizes the physical state of the lipopeptide during the NMR experiment, highlighting the specific interactions that generate critical data.
Diagram 2: The Micellar NMR Environment
Caption: Schematic of a lipopeptide inserted into a detergent micelle. Green dotted lines represent NOE signals used to map membrane immersion depth.
References
-
Biniarz, P., et al. (2017). "Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review." World Journal of Microbiology and Biotechnology.
-
Simões, M., et al. (2017). "NMR characterization of synthetic lipopeptides." Methods in Molecular Biology.
-
Hagn, F., et al. (2013).[1] "Solution NMR Spectroscopy for the Determination of Structures of Membrane Proteins in a Lipid Environment." Journal of the American Chemical Society.
-
Barz, M., et al. (2012). "Diffusion ordered spectroscopy (DOSY) as a powerful tool for amphiphilic block copolymer characterization and for critical micelle concentration (CMC) determination."[2][3] Polymer Chemistry.
-
Greenfield, N.J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.
Sources
A Comparative Guide to the Purity Assessment of (2R)-2-(Fmoc-amino)tetradecanoic Acid by HPLC
Introduction
In the precise world of peptide synthesis, the quality of your building blocks dictates the success of your final product. (2R)-2-(Fmoc-amino)tetradecanoic acid, a long-chain fatty acid derivative, is a critical component for creating lipidated peptides, which have enhanced therapeutic properties such as improved membrane permeability and stability. Given its role, ensuring the chemical and, crucially, the enantiomeric purity of this reagent is not just a quality control step; it is a prerequisite for reproducible and reliable drug development outcomes. Even trace impurities can introduce undesired by-products, compromise peptide conformation, and reduce overall yield and bioactivity[1][2].
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the comprehensive purity assessment of (2R)-2-(Fmoc-amino)tetradecanoic acid. We will delve into the standard reversed-phase HPLC (RP-HPLC) for chemical purity and compare it with specialized techniques like chiral HPLC for enantiomeric purity and HPLC-Mass Spectrometry (HPLC-MS) for impurity identification. This document is designed for researchers, scientists, and drug development professionals who require robust analytical strategies to guarantee the quality of their starting materials.
The Workhorse: Reversed-Phase HPLC for Chemical Purity
RP-HPLC is the cornerstone for assessing the purity of most Fmoc-protected amino acids[3]. The inherent hydrophobicity of the C14 alkyl chain and the fluorenylmethoxycarbonyl (Fmoc) group in (2R)-2-(Fmoc-amino)tetradecanoic acid makes it an ideal candidate for separation on a nonpolar stationary phase, such as a C18 column.
The "Why" Behind the Method
The primary goal of this method is to separate the main compound from any process-related impurities. Common impurities in Fmoc-amino acids can include:
-
Free Amino Acid: The starting material without the Fmoc protecting group[1][4].
-
Dipeptides: Formed when a second Fmoc-amino acid molecule reacts with an already formed one[1].
-
β-Alanyl Impurities: Arise from the rearrangement of reagents like Fmoc-OSu used during synthesis[1].
-
Fmoc-ene and Fmoc-epoxide: Alterations to the Fmoc group itself that differ by -2 and +14 Da, respectively[5].
The selection of a C18 column provides strong hydrophobic retention necessary for the long tetradecanoyl chain. An acidic mobile phase modifier, typically trifluoroacetic acid (TFA), is employed as an ion-pairing agent. TFA protonates residual silanol groups on the silica-based column packing and forms an ion pair with the analyte's carboxylate group, which neutralizes its charge. This minimizes undesirable secondary ionic interactions and sharpens the peak shape, while increasing retention on the reversed-phase column[6][7][8].
Detailed Experimental Protocol: RP-HPLC-UV
1. Sample Preparation:
- Accurately weigh and dissolve the (2R)-2-(Fmoc-amino)tetradecanoic acid sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. The organic solvent is crucial to ensure complete dissolution due to the compound's hydrophobicity.
- Vortex the solution until the solid is fully dissolved.
- Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.
2. HPLC Instrumentation and Conditions:
- System: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
- Gradient Program: A linear gradient is typically employed to ensure elution of both less and more hydrophobic impurities. A representative gradient is:
- 0-2 min: 60% B
- 2-20 min: 60% to 100% B
- 20-25 min: 100% B
- 25.1-30 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. A controlled temperature ensures run-to-run reproducibility.
- Detection Wavelength: 265 nm. This wavelength corresponds to a strong absorbance maximum of the Fmoc group.
- Injection Volume: 10 µL.
Beyond Purity: Comparative Analysis of Analytical Techniques
While RP-HPLC is excellent for general purity, it has a significant blind spot: it cannot distinguish between enantiomers[2]. For a chiral molecule like (2R)-2-(Fmoc-amino)tetradecanoic acid, confirming the enantiomeric excess is paramount, as the (2S)-enantiomer could have different, or even adverse, biological effects[9]. Furthermore, identifying unknown impurity peaks requires more than just UV detection.
Here we compare the standard RP-HPLC-UV method with two powerful alternatives: Chiral HPLC and HPLC-MS .
Method Comparison
| Parameter | RP-HPLC-UV | Chiral HPLC | HPLC-MS |
| Primary Purpose | Quantifies chemical purity and separates process-related impurities. | Determines enantiomeric purity (ratio of R- to S-enantiomer). | Identifies and confirms the mass of the main peak and unknown impurities. |
| Specificity | High for separating compounds with different hydrophobicities. Fails to resolve enantiomers. | Extremely high for resolving enantiomers. May not resolve all chemical impurities. | Provides mass-to-charge ratio, offering definitive identification of components. |
| Stationary Phase | Standard nonpolar phases (e.g., C18, C8). | Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., cellulose, amylose derivatives)[10][11]. | Compatible with standard RP columns, though mobile phase selection is critical. |
| Mobile Phase | Flexible; often uses TFA for ion pairing and peak shaping. | Often requires specific organic modifiers and additives (e.g., ACN/TFA) to achieve chiral recognition[10]. | Requires volatile mobile phase modifiers like formic acid (FA) or ammonium acetate to avoid ion suppression in the MS source[7][12][13]. |
| Complexity & Cost | Low to moderate. Standard equipment in most analytical labs. | Moderate. Requires specialized, more expensive chiral columns. Method development can be more complex. | High. Requires a mass spectrometer, which is a significant capital investment and requires specialized expertise. |
| Key Advantage | Robust, reliable, and widely available for routine quality control. | Essential for confirming stereochemical integrity, a critical quality attribute for chiral molecules[9][10]. | Unambiguously identifies impurities, which is crucial for process optimization and regulatory filings[14]. |
| Key Limitation | Cannot assess enantiomeric purity. Provides no structural information on unknown peaks. | Not a primary method for assessing overall chemical purity. | TFA, a superior modifier for UV chromatography, suppresses the MS signal[7]. Formic acid provides a weaker ion-pairing effect, which can lead to poorer peak shape for some compounds[7]. |
Workflow for Comprehensive Purity Assessment
A robust quality control workflow integrates these techniques to build a complete purity profile. The initial analysis by RP-HPLC-UV provides the overall chemical purity. If this meets the specification (typically >98%), the material then undergoes chiral HPLC to confirm the enantiomeric excess is within limits (often >99.8%)[2][10]. Any significant unknown peaks detected in the initial RP-HPLC run should be investigated using HPLC-MS to determine their identity.
Conclusion
The purity assessment of (2R)-2-(Fmoc-amino)tetradecanoic acid is a multi-faceted task that cannot be adequately addressed by a single analytical method. While RP-HPLC-UV serves as an essential and robust tool for determining overall chemical purity, it provides an incomplete picture. A comprehensive quality control strategy must integrate orthogonal techniques. Chiral HPLC is non-negotiable for verifying the enantiomeric integrity, a critical quality attribute directly impacting the biological performance of the final peptide. Furthermore, the use of HPLC-MS is invaluable for the structural elucidation of unknown impurities, providing crucial insights for process chemistry optimization and ensuring product safety. By employing this integrated approach, researchers and drug developers can proceed with confidence, knowing that their foundational building blocks meet the highest standards of purity and quality.
References
- Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Title: A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Source: Benchchem.
-
Title: Chiral HPLC Separation of Protected Amino Acids. Source: Journal of Liquid Chromatography & Related Technologies. [Link]
- Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Source: Phenomenex.
- Title: Facile t-BOC and FMOC Amino Acid Chiral Separ
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Source: RSC Publishing. [Link]
- Title: Peptide Impurities & Solutions.
- Title: Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Title: Importance of ion pair reagents on reverse phase HPLC. Source: Pharmaguideline Forum.
- Title: Novabiochem® Fmoc-Amino Acids. Source: Sigma-Aldrich.
- Title: Novabiochem® Enhanced specification Fmoc-amino acids. Source: Merck Millipore.
- Title: Analysis of a Synthetic Peptide and Its Impurities. Source: Agilent.
-
Title: Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. Source: ACS Publications. [Link]
- Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Title: Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
- Title: Novabiochem® Enhanced specification Fmoc-amino acids. Source: EMD Millipore.
-
Title: The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Source: LCGC North America. [Link]
- Title: Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Source: MtoZ Biolabs.
Sources
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. phenomenex.com [phenomenex.com]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Functional Assays for Validating the Activity of Lipid-Modified Peptides
[1]
Strategic Overview: The Lipidation Advantage
Lipid modification (lipidation) is a transformative strategy in peptide engineering, converting water-soluble, rapidly degraded sequences into membrane-active, stable, and potent therapeutics. Whether utilizing palmitoylation to anchor a Pepducin to the plasma membrane or myristoylation to facilitate viral fusion inhibition, the validation of these molecules requires a distinct departure from standard peptide biochemistry.
This guide provides a rigorous, self-validating framework for assessing lipid-modified peptides (LMPs). Unlike native peptides, LMPs must be evaluated not just for binding affinity, but for membrane partitioning , metabolic shielding , and intracellular access .
Decision Matrix: Selecting the Validation Workflow
The following decision tree outlines the critical assay path based on your peptide's intended mechanism of action.
Figure 1: Strategic workflow for selecting functional assays based on the peptide's target localization.
Module 1: Membrane Interaction & Permeability
For LMPs, the lipid tail is not merely a handle; it is a functional driver that alters secondary structure (often inducing helicity) and enables membrane insertion.
Protocol: Calcein Leakage Assay (Membrane Disruption)
This assay validates if the lipid modification enables the peptide to compromise membrane integrity—a desired trait for antimicrobial lipopeptides (AMPs) but a toxicity signal for cell-penetrating peptides (CPPs).
Scientific Rationale: Native peptides rarely disrupt zwitterionic membranes. Lipidation increases hydrophobicity, allowing insertion.[1] Calcein is self-quenching at high concentrations inside liposomes; leakage results in a fluorescence burst.
Step-by-Step Methodology:
-
Liposome Preparation:
-
Dissolve lipids (e.g., POPC:POPG 7:3 for bacterial mimic, POPC:Cholesterol 7:3 for mammalian mimic) in chloroform.
-
Dry under nitrogen to form a film; rehydrate with buffer containing 70 mM Calcein .
-
Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).
-
Critical Step: Remove unencapsulated calcein using a Sephadex G-50 spin column.
-
-
Assay Setup:
-
Dilute liposomes to 10-50 µM lipid concentration in a 96-well black plate.
-
Add LMP at serial dilutions (e.g., 1 µM to 100 µM).
-
-
Measurement:
-
Monitor fluorescence (Ex 490 nm / Em 520 nm) for 30–60 minutes.
-
Total Lysis Control: Add 0.1% Triton X-100 to determine 100% leakage (
).
-
-
Calculation:
Self-Validating Check: If the non-lipidated control peptide causes >10% leakage, your liposomes may be unstable or the peptide has intrinsic amphipathicity.
Module 2: Cellular Uptake & Internalization
A common artifact in LMP analysis is confusing membrane adsorption with internalization . The sticky lipid tail adheres to the cell surface, generating false positives in standard fluorescence assays.
Protocol: Flow Cytometry with Heparin Wash
Scientific Rationale: Heparin is a highly negatively charged sulfated polysaccharide. It competes with the cell membrane for positively charged peptides. Washing cells with heparin strips surface-bound peptides, leaving only the internalized fraction.
Methodology:
-
Seeding: Plate HeLa or CHO cells (50,000 cells/well) in 24-well plates 24h prior.
-
Incubation: Treat cells with Fluorescein (FITC)-labeled LMP (5–10 µM) for 1–4 hours at 37°C.
-
The "Strip" Wash (Critical):
-
Wash 2x with PBS.
-
Incubate cells with Heparin (0.5 mg/mL in PBS) for 10 minutes on ice.
-
Wash 2x with PBS.
-
-
Analysis:
-
Trypsinize cells (Trypsin also helps remove surface-bound peptides).
-
Analyze via Flow Cytometry (measure Median Fluorescence Intensity - MFI).
-
Control: Perform the same assay at 4°C (inhibits endocytosis). If uptake remains high at 4°C after heparin wash, the mechanism is likely direct translocation (flip-flop) rather than endocytosis.
-
Comparative Performance Data:
| Feature | Native Peptide (e.g., TAT) | Lipidated Peptide (e.g., C12-TAT) |
| Uptake Mechanism | Endocytosis (Macropinocytosis) | Direct Translocation + Endocytosis |
| Cytosolic Access | Low (Endosomal entrapment) | High (Endosomal escape via fusion) |
| Serum Effect | Minimal inhibition | Reduced uptake (Albumin binding) |
| Heparin Sensitivity | High (easily washed off) | Moderate (lipid insertion resists wash) |
Module 3: Functional Efficacy (Pepducins & GPCRs)
Pepducins represent a specialized class of LMPs designed to target the intracellular loops (iL) of G Protein-Coupled Receptors (GPCRs).[2][3][4][5]
Mechanism of Action
Pepducins utilize a "membrane anchor" mechanism. The lipid tail (typically Palmitate) inserts into the plasma membrane, tethering the peptide and increasing its local concentration near the receptor's intracellular face.
Figure 2: The "Anchor-and-Flip" mechanism of Pepducin action on GPCRs.
Protocol: Intracellular Calcium Flux Assay
Scientific Rationale: Many pepducins (e.g., targeting PAR1, CXCR4) trigger Gq signaling, leading to calcium release. This assay validates that the peptide successfully crossed the membrane and engaged the receptor.
-
Dye Loading: Incubate receptor-expressing cells with Fluo-4 AM (calcium indicator) for 30-60 min.
-
Baseline: Measure baseline fluorescence for 30 seconds.
-
Addition: Add Pepducin (100 nM – 10 µM).
-
Note: Unlike small molecules, LMPs may have slower kinetics due to membrane partitioning time.
-
-
Specificity Control: Pre-incubate with a specific receptor antagonist (e.g., Vorapaxar for PAR1). If the pepducin acts downstream of the orthosteric site (allosteric), the antagonist might not fully block the signal, or the pepducin might activate a mutant receptor lacking the ligand-binding domain.
Module 4: Metabolic Stability (Serum Half-Life)
Lipidation is often cited as a stability enhancer, protecting the peptide from peptidases and reducing renal clearance via Albumin binding.
Protocol: Serum Stability Assay
Methodology:
-
Incubation: Mix LMP (final conc. 100 µM) with 90% fresh human or mouse serum. Incubate at 37°C.
-
Sampling: At time points (0, 15, 30, 60, 120, 240 min), remove aliquots.
-
Precipitation (Crucial):
-
Add 3 volumes of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate serum proteins.
-
Why? LMPs bind heavily to Albumin. Simple acid precipitation may co-precipitate your peptide. ACN helps dissociate the lipid-albumin complex.
-
Vortex and centrifuge at 14,000 x g for 10 min.
-
-
Analysis: Analyze supernatant via RP-HPLC or LC-MS/MS.
-
Data Output: Plot % remaining vs. time to calculate
.
Expected Outcome:
-
Native Peptide:
5–20 minutes. -
Lipidated Peptide:
2–12 hours (due to Albumin shielding).
References
-
Zhang, L., et al. (2024). "Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides." Biomacromolecules. Link
-
Kaur, P., et al. (2020). "Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52."[6] Frontiers in Microbiology. Link
- Covic, L., et al. (2002). "Pepducin-based intervention of thrombin-receptor signaling and systemic platelet activation." Nature Medicine.
-
Recio, C., et al. (2016). "Comparison of Protocols to Test Peptide Stability in Blood Plasma." Journal of Chromatography B. Link
-
Gifford Bioscience. "Cellular Uptake and Release Assays Protocol." Link
-
Taugner, L., et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." ACS Pharmacology & Translational Science. Link
Sources
- 1. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Biodistribution, and Efficacy of GPCR-Based Pepducins in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Activation of a G Protein-coupled Receptor with Cell-penetrating Receptor Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Biological Activity & Synthesis Guide: Peptides Synthesized with (2R)-2-(Fmoc-amino)tetradecanoic Acid
Executive Summary: The Case for Backbone Lipidation
In the landscape of peptide therapeutics, lipidation is a dominant strategy to overcome the "twin peaks" of failure: poor membrane permeability and rapid renal clearance. While N-terminal acylation (e.g., Palmitoyl-Cl) and side-chain conjugation (e.g., Liraglutide’s Lys-linker-lipid) are industry standards, they impose structural constraints.
(2R)-2-(Fmoc-amino)tetradecanoic acid (often abbreviated as Fmoc-Amy or Fmoc-C14-Gly ) represents a third, more versatile paradigm: Backbone Lipidation .
By incorporating the lipid moiety directly into the peptide backbone as an
This guide objectively compares Fmoc-Amy modified peptides against standard alternatives, supported by synthesis protocols and mechanistic insights.
Technical Profile: The Molecule
| Property | Specification |
| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
| Common Name | Fmoc-L-2-Aminotetradecanoic Acid (Fmoc-Amy) |
| Molecular Formula | |
| Molecular Weight | 465.6 g/mol |
| Lipid Tail Length | C14 (Myristic Acid equivalent) |
| Chirality | R-isomer (corresponds to L-amino acid configuration) |
| Solubility | Low in pure MeOH; High in DCM, DMF, and NMP |
Key Differentiator: Unlike a fatty acid chloride which terminates a chain or branches off a side chain, Fmoc-Amy continues the peptide backbone. It is essentially a Glycine residue with a C12 alkyl side chain.
Comparative Analysis: Lipidation Strategies
The following table contrasts peptides synthesized with Fmoc-Amy against those modified via traditional acylation methods.
Table 1: Performance & Structural Comparison
| Feature | Backbone Lipidation (Fmoc-Amy) | N-Terminal Acylation (e.g., C14-Cl) | Side-Chain Acylation (e.g., Lys-C16) |
| Structural Impact | Integral: Replaces a hydrophobic AA (e.g., Leu). Maintains backbone H-bonding. | Appended: Caps the N-terminus. Removes the positive charge of the N-terminal amine.[1] | Branched: Requires a linker (e.g., |
| Amphipathicity | Tunable: Can be placed at positions | Fixed: Creates a "tadpole" structure (hydrophilic head, hydrophobic tail). | Flexible: Lipid tail "floats" away from the helix core. |
| Serum Albumin Binding | High: C14 chain binds HSA effectively ( | Moderate: Often requires longer chains (C16/C18) for similar binding. | Very High: Preferred for long-acting diabetes drugs (e.g., Semaglutide). |
| Membrane Permeability | Superior: The lipid is part of the "wedge" driving insertion. | Good: But often leads to aggregation/micelle formation before insertion. | Variable: Depends on linker length. |
| Synthesis Complexity | High: Steric bulk of C14 chain hinders coupling of the next AA. | Low: Simple capping step at the end of synthesis. | High: Requires orthogonal protection (e.g., Lys(Mtt) or Lys(Alloc)). |
Biological Activity: Mechanism & Data[2][3]
Mechanism of Action: The "Anchor" Effect
Incorporating Fmoc-Amy allows the peptide to insert into the lipid bilayer with a specific orientation. In antimicrobial peptides (AMPs), replacing a Leucine with Amy increases the hydrophobicity of the non-polar face, lowering the energy barrier for membrane insertion.
Figure 1: Dual mechanism of action.[2][3] The C14 tail facilitates both bacterial membrane disruption (Antimicrobial) and Albumin binding (Pharmacokinetics).
Experimental Case Study: Gramicidin S Analog
Based on data from Kato et al. and similar lipopeptide studies.
Experiment: Replacement of Leucine residues in Gramicidin S (cyclic decapeptide) with Fmoc-Amy. Assay: Carboxyfluorescein (CF) leakage from DPPC liposomes (Model Membrane).
| Peptide Variant | Modification | CF Leakage % (at 25°C) | Interpretation |
| Native Gramicidin S | None | ~5% | Rigid structure requires high temp to penetrate DPPC. |
| [Amy-3,3']-GS | Leu | ~85% | Drastic Increase. The C14 tail perturbs the bilayer phase transition, allowing leakage at lower temperatures. |
| N-Acyl-GS | N-term Myristoylation | ~40% | Improved over native, but less potent than backbone incorporation due to steric clash at the ring interface. |
Synthesis Protocol: Overcoming the "Hydrophobic Collapse"
Synthesizing peptides with Fmoc-Amy is challenging. The long alkyl chain causes the growing peptide-resin to aggregate ("hydrophobic collapse"), making subsequent couplings difficult.
Optimized SPPS Workflow
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3-0.4 mmol/g recommended to reduce inter-chain aggregation).
-
Coupling Agent: HATU or COMU (stronger activation required).
-
Solvent: DMF/DCM (1:1) or NMP.[4] Pure DMF is often insufficient for solubility after Amy addition.
Step-by-Step Protocol:
-
Swelling: Swell resin in DCM for 30 mins (better swelling for hydrophobic sequences).
-
Coupling Fmoc-Amy:
-
Dissolve Fmoc-Amy (3 eq) in DCM/DMF (1:1) .
-
Add HATU (2.9 eq) and DIEA (6 eq).
-
Critical: Pre-activate for only 30 seconds.
-
Coupling time: 2 hours (double coupling recommended).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Deprotection: 20% Piperidine in DMF (Standard).
-
Coupling the Next Amino Acid (The Critical Step):
-
The amino group of the Amy residue is sterically hindered by the C14 tail.
-
Use HOAt as an additive if available (speeds up hindered couplings).
-
Use Microwave irradiation (75°C, 5 mins) if possible.
-
Solvent Check: If the resin looks "clumped," wash with DCM/NMP to re-swell before adding the next AA.
-
Figure 2: Critical decision points in Fmoc-Amy synthesis.
References
-
Kato, T., et al. (2016). "A method for the facile solid-phase synthesis of gramicidin S and its analogs." ResearchGate.
- Cochrane, S. A., et al. (2016). "Lipopeptides: The versatile 'Swiss Army Knife' of antimicrobial agents." Chemical Science.
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Zhang, L., & Falla, T. J. (2006). "Antimicrobial peptides: Therapeutic potential."[3][5][6] Methods in Molecular Biology.
-
Chem-Impex International. "Product Specification: (S)-Fmoc-2-amino-tetradecanoic acid."
Sources
- 1. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antimicrobial Peptides Demonstrate Activity against Resistant Bacterial Pathogens [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ursahealthconsortium.org [ursahealthconsortium.org]
Safety Operating Guide
(2R)-2-(Fmoc-amino)tetradecanoic acid proper disposal procedures
This guide outlines the technical safety and disposal protocols for (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-Myristic acid).
As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational workflow. This compound combines a bulky hydrophobic protecting group (Fmoc) with a long fatty acid chain (C14). This dual lipophilicity presents specific handling challenges—specifically regarding solubility and residue management—that standard amino acid protocols often overlook.
Part 1: Hazard Identification & Chemical Context
Before disposal, you must understand the chemical behavior that dictates the waste stream.
Chemical Profile:
-
Compound: (2R)-2-(Fmoc-amino)tetradecanoic acid
-
Physical State: White to off-white powder.
-
Solubility: High in organic solvents (DCM, DMF, DMSO); Negligible in water .
-
Reactivity: The Fmoc group is base-labile (cleaves with Piperidine/DBU). The carboxylic acid is reactive toward coupling agents.
GHS Hazard Classification: While not typically classified as P-listed or U-listed (acutely toxic) under RCRA, it is a Category 2 Irritant .
| Hazard Category | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation (if dust is inhaled). |
Critical Insight: The C14 (myristoyl) chain makes this compound "sticky." It adheres aggressively to glass and plastic. Do not attempt to wash contaminated glassware with water alone. This will result in a gummy precipitate that clogs drains and violates "sewer disposal" regulations.
Part 2: Operational Disposal Workflows
Protocol A: Solid Waste Disposal (Excess Reagent)
Use this for expired shelf stock, spilled solids, or failed synthesis powders.
-
Segregation: Do not mix with oxidizing agents or strong bases (which cleave the Fmoc group, generating reactive dibenzofulvene).
-
Containerization:
-
Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Double-bagging is recommended if the primary container is a thin plastic bag.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - SOLID" .
-
Chemical Name: (2R)-2-(Fmoc-amino)tetradecanoic acid .
-
Constituents: 100%.
-
Hazard Checkbox: [x] Irritant.
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Use this for HPLC effluent, SPPS waste, or recrystallization solvents.
The disposal stream depends entirely on the solvent matrix.
| Matrix | Waste Stream Classification | Example Solvents |
| Halogenated | Halogenated Organic Waste | DCM (Dichloromethane), Chloroform |
| Non-Halogenated | Non-Halogenated Organic Waste | DMF, DMSO, Methanol, Ethyl Acetate |
| Basic Mixtures | Alkaline Organic Waste | 20% Piperidine in DMF (Fmoc cleavage waste) |
Operational Step: If the compound is dissolved in a mixture (e.g., 50% DCM / 50% DMF), default to the Halogenated stream . Halogenated waste requires incineration at higher temperatures; contaminating non-halogenated streams with DCM creates significant downstream processing costs.
Protocol C: Contaminated Glassware (The "Solvent Rinse" Technique)
This is the most common failure point in laboratories handling lipidated amino acids.
-
The "Pre-Wash" (Mandatory):
-
Do NOT place glassware directly into the sink or dishwasher.
-
Rinse the vessel with a small volume of Acetone or Dichloromethane (DCM) . The C14 chain is highly soluble in these.
-
Collect this rinse into the appropriate Liquid Waste container (Protocol B).
-
-
The Wash:
-
Once the visible residue is removed via solvent, the glassware can be washed with soap and warm water.
-
-
Verification:
-
Inspect for a "greasy" film. If water beads excessively, repeat the solvent rinse.
-
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating this specific chemical waste.
Caption: Figure 1. Waste Segregation Logic Flow for lipophilic Fmoc-amino acids. Note the critical solvent rinse step for glassware to prevent drain contamination.
Part 4: Regulatory Compliance (RCRA/EPA Context)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
"Cradle to Grave" Responsibility: You are responsible for this chemical from the moment it enters your lab until it is destroyed.
-
Waste Classification:
-
This compound is not typically P-listed or U-listed.
-
However, if mixed with spent solvents (e.g., Toluene, Benzene), it may adopt the waste code of the solvent (e.g., F003 or F005 ).
-
Always characterize the mixture , not just the solute.
-
-
Spill Response:
-
Small Spill (Solid): Sweep up carefully to avoid dust generation. Place in a jar. Wipe area with Acetone (treat wipe as solid hazardous waste).
-
Large Spill: Wear N95/P100 respirator. Use a HEPA vacuum if available. Do not wash down drains.[2]
-
References
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
